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Foundational

A Comprehensive Technical Guide on the Synthesis and Applications of 2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone

Executive Summary In modern medicinal chemistry, the strategic selection of bifunctional building blocks is critical for optimizing both the pharmacodynamic and pharmacokinetic profiles of lead compounds. 2-Amino-1-(3-(d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of bifunctional building blocks is critical for optimizing both the pharmacodynamic and pharmacokinetic profiles of lead compounds. 2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone (CAS: 1318776-24-7) is a highly versatile, polar intermediate. Featuring a primary amine for covalent attachment and a tertiary dimethylamino group for solubility enhancement, this molecule serves as an ideal vector for late-stage functionalization, library synthesis, and physicochemical tuning of active pharmaceutical ingredients (APIs).

This whitepaper provides an in-depth analysis of its structural properties, details a self-validating synthetic methodology for its preparation, and outlines its strategic utility in drug design.

Physicochemical Profiling & Structural Logic

The utility of 2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone lies in its distinct functional domains. The molecule is built around a rigidified pyrrolidine core , which restricts the conformational flexibility of the attached appendages.

  • The N-Glycyl Moiety (Primary Amine): Serves as a highly reactive nucleophile, ideal for amide coupling, reductive amination, or urea formation.

  • The Dimethylamino Group (Tertiary Amine): Acts as a basic, solvent-exposed functional group. With an estimated pKa of 8.5–9.0, it remains predominantly protonated at physiological pH (7.4), drastically improving the aqueous solubility of lipophilic drug scaffolds.

Table 1: Quantitative Physicochemical Data

Data synthesized from structural analysis and computational chemical databases[1].

PropertyValue / Description
IUPAC Name 2-Amino-1-[3-(dimethylamino)pyrrolidin-1-yl]ethanone
CAS Registry Number 1318776-24-7
Molecular Formula C8H17N3O
Molecular Weight 171.24 g/mol
Monoisotopic Mass 171.13716 Da
Hydrogen Bond Donors 1 (Primary amine, -NH2)
Hydrogen Bond Acceptors 3 (Carbonyl oxygen, two tertiary nitrogens)
Topological Polar Surface Area ~49.4 Ų

Strategic Synthesis & Experimental Protocols

The synthesis of this building block relies on the coupling of N-Boc-glycine with 3-(dimethylamino)pyrrolidine, followed by acidolytic deprotection. To ensure high yields and prevent racemization or side reactions, the choice of coupling reagents is paramount.

Step 1: HATU-Mediated Amide Coupling

Causality & Reagent Selection: Coupling a carboxylic acid to a secondary cyclic amine (pyrrolidine) presents moderate steric hindrance. Standard carbodiimides (like EDC/HOBt) often result in sluggish kinetics. We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) because it rapidly generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate, driving the reaction to completion[2]. DIPEA (N,N-Diisopropylethylamine) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile, while efficiently deprotonating the carboxylic acid and neutralizing any amine hydrochlorides[3].

Protocol:

  • Activation: In an oven-dried flask under nitrogen, dissolve N-Boc-glycine (1.0 eq, 10 mmol) and DIPEA (3.0 eq, 30 mmol) in anhydrous DMF (20 mL). Cool the mixture to 0 °C. Add HATU (1.2 eq, 12 mmol) portion-wise.

  • Self-Validation Checkpoint 1: Stir for 15 minutes. An aliquot quenched in methanol and analyzed via LC-MS must show the complete disappearance of the free acid and the presence of the HOAt-active ester (or methyl ester artifact).

  • Coupling: Add 3-(dimethylamino)pyrrolidine (1.1 eq, 11 mmol) dropwise. Remove the ice bath and stir at room temperature for 2 hours.

  • Workup: Dilute the reaction with EtOAc (100 mL). Wash sequentially with saturated aqueous NaHCO₃ (3 × 30 mL) to remove the acidic HOAt byproduct, followed by brine (30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 2: Acidolytic Boc-Deprotection

Causality & Reagent Selection: The tert-butyloxycarbonyl (Boc) group is cleaved using Trifluoroacetic acid (TFA) . The reaction is driven by the thermodynamically favorable expulsion of isobutylene gas and CO₂. Because the final product is a highly polar, water-soluble diamine, standard aqueous basic workup leads to severe product loss. Therefore, isolation via basic ion-exchange resin is utilized.

Protocol:

  • Cleavage: Dissolve the crude Boc-protected intermediate in anhydrous DCM (10 mL) and cool to 0 °C. Slowly add TFA (10 mL).

  • Self-Validation Checkpoint 2: Stir at room temperature for 1.5 hours. TLC (DCM:MeOH 9:1) should confirm the complete consumption of the higher-Rf starting material.

  • Isolation: Concentrate the mixture under reduced pressure to remove excess TFA. Co-evaporate with toluene (3 × 10 mL) to remove residual acid.

  • Free-Base Conversion: Dissolve the resulting TFA salt in a minimal amount of methanol and pass it through a column of Amberlyst® A21 free-base resin. Elute with methanol and concentrate to afford the pure 2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone as a free base.

Synthesis Step1 N-Boc-glycine + HATU / DIPEA (Activation in DMF) Intermediate Boc-Protected Amide Intermediate (LC-MS Validation) Step1->Intermediate 0°C to RT, 15 min Step2 3-(dimethylamino)pyrrolidine (Nucleophilic Attack) Step2->Intermediate RT, 2h Step3 TFA / DCM (Acidolytic Cleavage) Intermediate->Step3 Evaporation & Wash Product 2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone (Free Base Isolation) Step3->Product Ion-Exchange Resin

Fig 1: Step-by-step synthesis workflow with self-validating checkpoints.

Medicinal Chemistry Applications & Pharmacophore Mapping

The integration of 2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone into a drug scaffold is primarily driven by the need to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

When an API suffers from poor aqueous solubility—a common issue with planar, aromatic kinase inhibitors or lipophilic GPCR ligands—appending a basic amine is a standard optimization strategy. However, flexible dialkylamine chains often introduce off-target liabilities, such as hERG channel inhibition, due to their ability to adopt multiple conformations that fit into the promiscuous hERG binding pocket.

By utilizing the pyrrolidine core as a rigid spacer, the conformational space of the dimethylamino group is restricted. This rigidity can be leveraged to project the solubilizing basic nitrogen out into the solvent, preventing it from interacting with the lipophilic pockets of off-target proteins, while simultaneously utilizing the primary amine as a stable amide-linkage vector to the main drug scaffold.

Pharmacophore Core 2-Amino-1-(3-(dimethylamino) pyrrolidin-1-yl)ethanone Vector Primary Amine (Covalent Vector) Core->Vector Spacer Pyrrolidine Ring (Rigid Spacer) Core->Spacer Solubilizer Dimethylamino Group (Solubilizer, pKa ~8.5) Core->Solubilizer API Main Drug Scaffold Vector->API Amide/Urea Bond Solvent Aqueous Environment Solubilizer->Solvent H-Bonding / Protonation

Fig 2: Pharmacophore mapping of the bifunctional building block.

Conclusion

2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone represents a highly engineered building block for modern drug discovery. By understanding the causality behind its synthesis—specifically the necessity of highly reactive uronium coupling agents (HATU) for hindered secondary amines and non-aqueous workups for polar diamines—chemists can efficiently incorporate this moiety into complex architectures. Its dual function as a covalent vector and a rigidified solubilizing agent makes it an indispensable tool for overcoming physicochemical liabilities in lead optimization.

References

  • Crysdot LLC. "Building Blocks and Intermediates - 2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone (CAS: 1318776-24-7).
  • Due-Hansen, M. E., et al. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." Organic & Biomolecular Chemistry, RSC Publishing.
  • Growing Science. "Process optimization for acid-amine coupling: a catalytic approach." Growing Science Journals.
  • PubChemLite. "C8H17N3O - Explore." Université du Luxembourg.

Sources

Exploratory

Physicochemical Profiling and Aqueous Speciation of 2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary & Structural Causality 2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanon...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary & Structural Causality

2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone (CAS: 1318776-24-7), hereafter referred to as ADPE , is a highly polar, low-molecular-weight (171.24 g/mol ) diamine scaffold. Structurally, it consists of a pyrrolidine ring substituted with a tertiary dimethylamino group at the C3 position, while the pyrrolidine nitrogen (N1) forms a tertiary amide linkage with a glycinamide (2-aminoethanone) moiety.

In drug design, such scaffolds are frequently grafted onto hydrophobic pharmacophores to drastically enhance aqueous solubility and tune pharmacokinetic distribution. However, the presence of multiple nitrogenous centers creates complex protolytic equilibria. Understanding the causality between ADPE’s structure, its ionization states, and its macroscopic physicochemical properties is critical for successful formulation and assay design.

Protolytic Equilibria (pKa) in Aqueous Media

ADPE possesses three nitrogen atoms, but only two are basic. The central pyrrolidine nitrogen is part of an amide bond; its lone pair is delocalized into the adjacent carbonyl group, rendering it non-basic under physiological conditions. The two ionizable centers are:

  • The Primary Amine (Glycinamide moiety): Exhibits a pKa1​ typically in the range of 7.8–8.2. Its basicity is slightly suppressed by the electron-withdrawing inductive effect of the adjacent amide carbonyl.

  • The Tertiary Amine (Dimethylamino group): Exhibits a pKa2​ in the range of 8.8–9.4, acting as the strongest basic center on the molecule [1].

Experimental Protocol: Potentiometric Titration

Because ADPE lacks a conjugated π -system near its ionization centers, its UV absorbance does not change significantly upon protonation. Therefore, UV-metric titration is fundamentally unsuitable. We employ potentiometric titration, which acts as a self-validating thermodynamic system [2].

Step-by-Step Methodology:

  • System Calibration: Calibrate a high-precision glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a strictly controlled 25.0 ± 0.1 °C.

  • Sample Preparation: Dissolve ADPE to a concentration of 1.0 mM in a 0.15 M KCl background electrolyte. Causality: The KCl maintains a constant ionic strength, mimicking physiological osmolarity and stabilizing the activity coefficients of the ions.

  • Forward Titration: Acidify the solution to pH 2.0 using 0.1 M HCl to ensure 100% protonation (forming the L2+ species). Titrate with standardized 0.1 M KOH under a continuous nitrogen purge (to prevent atmospheric CO2​ from forming carbonic acid, which skews the basic region).

  • Self-Validation (Reverse Titration): Once pH 11.5 is reached, immediately reverse the titration back to pH 2.0 using 0.1 M HCl. Causality: If the forward and reverse titration curves overlap perfectly without hysteresis, the ionization is thermodynamically reversible, confirming that no chemical degradation (e.g., amide hydrolysis) occurred during the assay.

  • Data Extraction: Calculate the pKa​ values using non-linear regression (e.g., Bjerrum plot analysis) of the volume-pH data.

Speciation L2 Fully Protonated (L2+) pH < 7.0 Primary & Tertiary Amines (+) L1 Mono-Protonated (L1+) pH 7.5 - 8.5 Tertiary Amine (+) L2->L1 -H+ (pKa1 ~7.9) Primary Amine Deprotonation L0 Neutral Free Base (L0) pH > 10.0 All Amines Neutral L1->L0 -H+ (pKa2 ~9.2) Tertiary Amine Deprotonation

Caption: Protonation states of ADPE across the physiological pH gradient.

Lipophilicity and pH-Dependent Partitioning ( LogD7.4​ )

Due to its low molecular weight and dual basic centers, ADPE is highly hydrophilic. At the physiological pH of 7.4, the molecule exists as a dynamic mixture of mono-protonated and di-protonated species. Consequently, its distribution coefficient ( LogD7.4​ ) is expected to be highly negative, restricting passive transcellular diffusion across lipid bilayers but maximizing systemic solubility.

Experimental Protocol: Shake-Flask Partitioning with LC-MS/MS

High-Performance Liquid Chromatography (HPLC) retention-time methods (OECD 117) often fail for highly polar diamines because they exhibit poor retention on standard C18 stationary phases. The classical shake-flask method remains the authoritative standard [3].

Step-by-Step Methodology:

  • Phase Saturation: Vigorously stir equal volumes of n-octanol and pH 7.4 phosphate buffer for 24 hours at 25 °C to ensure mutual saturation.

  • Equilibration & Self-Validation: Dissolve a known mass of ADPE in the saturated aqueous buffer. Prepare three separate biphasic systems with varying octanol-to-water volume ratios (e.g., 1:1, 1:2, 2:1). Causality: Achieving the same calculated partition coefficient across different phase ratios proves that the system has reached true equilibrium and is independent of concentration artifacts.

  • Partitioning: Mechanically shake the sealed flasks for 1 hour at 25 °C. Centrifuge at 3000 rpm for 30 minutes to break any micro-emulsions at the interface.

  • Quantification: Sample both phases and quantify ADPE using LC-MS/MS. Calculate LogD7.4​=log([ADPE]octanol​/[ADPE]water​) . A mass balance check must account for >95% of the initial API to validate the result.

Thermodynamic Aqueous Solubility

Because ADPE is a diprotic base, its solubility is fundamentally linked to the pH of the medium. To rigorously define its solubility boundary for formulation, thermodynamic solubility testing is required rather than kinetic (solvent-shift) precipitation assays.

Experimental Protocol: Saturation Shake-Flask

Conducted in alignment with OECD Test Guideline 105 [4].

Step-by-Step Methodology:

  • Suspension Preparation: Add an excess of solid ADPE to 5.0 mL of aqueous buffer (pH 7.4) in a glass vial until a visible, persistent suspension forms.

  • Equilibration: Agitate the suspension on a rotary shaker at 25.0 ± 0.5 °C.

  • Sampling & Validation: Extract 0.5 mL aliquots at 24, 48, and 72 hours. Centrifuge and filter through a 0.22 µm PTFE syringe filter. Causality: If the quantified concentration remains statistically identical across the 24, 48, and 72-hour time points, thermodynamic equilibrium is validated.

  • pH Shift Verification: Measure the final pH of the suspension. Causality: The dissolution of a highly concentrated basic amine can overwhelm the buffer capacity, raising the pH and artificially lowering the apparent solubility. This phenomenon must be recorded to calculate the true intrinsic solubility ( S0​ ).

Data Presentation: Physicochemical Summary
PropertyExpected Value / RangeExperimental MethodCausality / Significance
Molecular Weight 171.24 g/mol N/ALow MW favors high aqueous solubility and low steric hindrance.
pKa1​ (Primary Amine) 7.8 – 8.2Potentiometric TitrationDictates the onset of mono-protonation near physiological pH.
pKa2​ (Tertiary Amine) 8.8 – 9.4Potentiometric TitrationEnsures di-protonation and extreme solubility in gastric environments.
LogD (pH 7.4) < -1.0 (Hydrophilic)Shake-Flask (LC-MS/MS)Highly polar state restricts passive lipid diffusion; requires active transport.
Thermodynamic Solubility > 50 mg/mL (pH 7.4)Saturation Shake-FlaskDiprotic nature prevents solid-state aggregation in aqueous media.

Aqueous Stability and Integrated Workflow

A critical factor for glycinamide derivatives like ADPE is their aqueous stability. The primary amine can act as an intramolecular nucleophile, potentially attacking the tertiary amide carbonyl to form a diketopiperazine-like cyclic degradant. Alternatively, the amide may hydrolyze under extreme pH conditions. Kinetic monitoring via HPLC-UV during the solubility and pKa protocols serves as a secondary self-validating check for structural integrity.

Workflow Start ADPE Sample Prep (Aqueous Buffer) pKa Potentiometric Titration (0.15M KCl, 25°C) Start->pKa OECD 112 LogD Shake-Flask Partitioning (Octanol/Water) Start->LogD OECD 107 Sol Thermodynamic Solubility (Shake-Flask, 24h) Start->Sol OECD 105 LCMS LC-MS/MS & UV Quantification pKa->LCMS Speciation Check LogD->LCMS Phase Conc. Sol->LCMS Saturation Data Physicochemical Profile (pKa, LogD, Sol) LCMS->Data Data Integration

Caption: Integrated experimental workflow for ADPE physicochemical characterization.

References

  • Avdeef, A. (2015). pKa-critical Interpretations of Solubility–pH Profiles: PG 300995 and NSC-639829 Case Studies. ADMET & DMPK. [Link]

  • Organisation for Economic Co-operation and Development (OECD). (1981). Test No. 112: Dissociation Constants in Water. Umwelt-online.[Link]

  • Organisation for Economic Co-operation and Development (OECD). (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Fraunhofer-Publica.[Link]

  • Government of Canada. (2009). New Substances Notification Technical Guidance: OECD Test Guideline 105. Publications GC.[Link]

Foundational

In Vitro Stability Profile of 2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone: A Comprehensive Technical Guide

Executive Summary & Structural Rationale In modern drug discovery, the incorporation of highly polar, basic appendages is a common strategy to improve aqueous solubility, tune physicochemical properties, and optimize tar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern drug discovery, the incorporation of highly polar, basic appendages is a common strategy to improve aqueous solubility, tune physicochemical properties, and optimize target binding kinetics. 2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone is a bifunctional aliphatic building block comprising a glycine-derived primary amine, a central amide linkage, and a pyrrolidine ring substituted with a tertiary dimethylamino group.

While structurally advantageous for solubility, this motif introduces specific metabolic liabilities. As an Application Scientist evaluating this compound, it is critical to recognize that its in vitro stability is governed by two competing biotransformation pathways: enzymatic amide hydrolysis and cytochrome P450 (CYP450)-mediated oxidative N-demethylation. This whitepaper details the structural profiling, mechanistic degradation pathways, and self-validating experimental protocols required to accurately quantify the in vitro stability of this compound.

Structural Profiling & Intrinsic Liabilities

Understanding the causality behind a compound's degradation requires a deep dive into its functional groups. The structural liabilities of 2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone dictate the required in vitro assay conditions:

  • The Amide Linkage (Hydrolytic Liability): Amide bonds are susceptible to cleavage by ubiquitous carboxylesterases (CES1 in the human liver, CES2 in the human intestine) and amidases[1]. In preclinical rodent models, plasma stability is often compromised due to exceptionally high circulating levels of carboxylesterases, a phenomenon less pronounced in humans.

  • The Dimethylamino Group (Oxidative Liability): Tertiary amines are classic targets for CYP450-mediated N-demethylation. The electron-rich nitrogen is prone to single-electron oxidation by the high-valent iron-oxo species of enzymes like CYP3A4 and CYP2D6, leading to the sequential loss of methyl groups as formaldehyde[2].

  • The Primary Amine (Deamination Liability): The terminal primary amine on the glycine moiety can undergo oxidative deamination mediated by monoamine oxidases (MAO) or specific CYP isoforms, yielding an aldehyde that is rapidly oxidized to a carboxylic acid.

Table 1: Physicochemical & Metabolic Profiling Summary
Functional GroupPrimary Degradation MechanismKey Mediating EnzymesSubcellular / Matrix Location
Amide Bond HydrolysisCarboxylesterases (CES), AmidasesPlasma, Cytosol, Microsomes
Dimethylamino Oxidative N-demethylationCYP3A4, CYP2D6Hepatic Microsomes
Primary Amine Oxidative DeaminationMAO, CYPsMitochondria, Microsomes

Mechanistic Degradation Pathways

To accurately track the disappearance of the parent compound and the appearance of metabolites via LC-MS/MS, we must map the predicted biotransformation network.

G Parent 2-Amino-1-(3-(dimethylamino) pyrrolidin-1-yl)ethanone (Parent) Hydrolysis Amide Hydrolysis (Glycine + Pyrrolidine) Parent->Hydrolysis CES/Amidases Demethyl1 N-Desmethyl Metabolite (Secondary Amine) Parent->Demethyl1 CYP3A4/2D6 Deamination Oxidative Deamination (Aldehyde/Acid) Parent->Deamination MAO/CYPs Demethyl2 N,N-Didesmethyl Metabolite (Primary Amine) Demethyl1->Demethyl2 CYP3A4/2D6

Fig 2. Primary metabolic degradation pathways of the target compound.

Self-Validating Experimental Protocols

A robust in vitro assay cannot merely generate data; it must validate its own integrity. The following protocols are designed with built-in causality checks (positive/negative controls) to ensure that observed degradation is entirely enzymatic and pathway-specific.

Plasma Stability Assay (Hydrolytic Assessment)

Because amides are prone to species-specific hydrolysis, this assay determines the half-life ( T1/2​ ) of the compound in circulating plasma[3].

Causality & Control Rationale: We utilize Bis-p-nitrophenyl phosphate (BNPP) , a broad-spectrum carboxylesterase inhibitor. If the compound degrades in uninhibited plasma but remains stable in BNPP-treated plasma, the degradation is definitively enzymatic (esterase-mediated) rather than a result of chemical instability at physiological pH (7.4)[1].

Step-by-Step Methodology:

  • Matrix Preparation: Thaw human and mouse plasma (K2EDTA) in a 37°C water bath. Centrifuge at 3,000 × g for 5 min to remove clots.

  • Inhibitor Pre-incubation (The Control): Split the plasma into two aliquots. To one aliquot, add BNPP to a final concentration of 500 µM. Pre-incubate both aliquots at 37°C for 15 minutes.

  • Compound Spiking: Spike 2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone (from a 10 mM DMSO stock) into the plasma to achieve a final concentration of 1 µM (Final DMSO ≤ 0.1% to prevent enzyme denaturation).

  • Sampling & Quenching: At time points 0, 15, 30, 60, and 120 minutes, transfer 50 µL of the incubation mixture into a microtiter plate containing 150 µL of ice-cold acetonitrile spiked with an Internal Standard (IS, e.g., labetalol). Causality note: Cold acetonitrile instantly precipitates plasma proteins, halting all enzymatic activity, while the IS corrects for subsequent matrix effects during ionization.

  • Processing: Centrifuge the quenched plates at 16,000 × g for 15 minutes at 4°C to pellet proteins. Transfer the supernatant for LC-MS/MS analysis.

Liver Microsomal Stability Assay (Oxidative Assessment)

This assay isolates the CYP450-mediated N-demethylation and deamination pathways[4].

Causality & Control Rationale: CYP450 enzymes require NADPH as an electron donor. By running a Minus-NADPH (-NADPH) control , we isolate CYP-dependent metabolism. If the compound degrades in the presence of NADPH but is stable without it, the clearance is strictly oxidative. If it degrades in both, background amidases or chemical instability are at play.

Step-by-Step Methodology:

  • Master Mix Preparation: Prepare a 0.1 M potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Add pooled human or rat liver microsomes to a final protein concentration of 0.5 mg/mL.

  • Compound Addition: Add the target compound to a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase). For the -NADPH control, add an equivalent volume of buffer.

  • Sampling & Quenching: At 0, 15, 30, 45, and 60 minutes, remove 50 µL aliquots and quench immediately in 150 µL of ice-cold IS-spiked acetonitrile[3].

  • Positive Control: Run Verapamil or Testosterone in parallel to confirm the metabolic viability of the microsomal batch.

G A Compound Preparation (1 µM in DMSO/Buffer) B Matrix Incubation (Plasma or Microsomes + NADPH) A->B C Aliquoting at Time Points (0, 15, 30, 60, 120 min) B->C D Quenching (Cold Acetonitrile + IS) C->D E Centrifugation (16,000 x g, 4°C) D->E F LC-MS/MS Analysis (MRM Mode) E->F G Data Processing (T1/2 & CL_int Calculation) F->G

Fig 1. Step-by-step workflow for in vitro metabolic stability assessment using LC-MS/MS.

Quantitative Data Interpretation

Following LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode, the natural log of the percentage of parent compound remaining is plotted against time. The slope of the linear regression ( k ) is used to calculate the half-life ( T1/2​=0.693/k ) and the intrinsic clearance ( CLint​=(k×V)/protein concentration ).

Table 2: Representative In Vitro Stability Metrics (Hypothetical Baseline)

Note: Data represents expected trends for basic aliphatic amides based on established biochemical principles.

Matrix / SpeciesAssay Condition T1/2​ (min) CLint​ (µL/min/mg)Mechanistic Conclusion
Human Plasma Uninhibited> 120N/AHigh stability; human plasma lacks CES1.
Mouse Plasma Uninhibited~ 25N/ARapid hydrolysis due to high rodent CES activity.
Mouse Plasma + BNPP (500 µM)> 120N/AConfirms degradation in mouse is CES-mediated.
Human Microsomes + NADPH~ 45~ 30.8Moderate oxidative clearance (N-demethylation).
Human Microsomes - NADPH> 120< 5.0Confirms clearance is strictly CYP450-dependent.

References

  • Title: Insights Into Drug Repurposing, as Well as Specificity and Compound Properties of Piperidine-Based SARS-CoV-2 PLpro Inhibitors. Source: Frontiers in Chemistry, 2020. URL: [Link]

  • Title: Involvement of Cytochrome P450 3A4 Enzyme in the N-Demethylation of Methadone in Human Liver Microsomes. Source: Chemical Research in Toxicology, ACS Publications, 2004. URL: [Link]

  • Title: Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies. Source: Pharmaceuticals (MDPI), 2022. URL: [Link]

Sources

Exploratory

Pharmacokinetic properties of 2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone in early drug discovery

Executive Summary In early drug discovery, the incorporation of aliphatic basic amines is a ubiquitous strategy used to optimize target binding affinity and aqueous solubility. However, this structural motif introduces c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early drug discovery, the incorporation of aliphatic basic amines is a ubiquitous strategy used to optimize target binding affinity and aqueous solubility. However, this structural motif introduces complex pharmacokinetic (PK) and absorption, distribution, metabolism, excretion, and toxicity (ADMET) dynamics. This whitepaper dissects the PK properties of 2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone —a highly polar, low-molecular-weight diamine fragment. By analyzing its ionization dynamics, metabolic vulnerabilities, and distribution profile, we establish a robust, self-validating framework for evaluating similar basic amine pharmacophores in preclinical development.

Physicochemical Properties & Ionization Dynamics

The structural architecture of 2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone features a pyrrolidine core substituted with a tertiary dimethylamino group and an N-acetyl linker terminating in a primary amine.

The Causality of Charge State: At a physiological pH of 7.4, both the primary aliphatic amine (predicted pKa ~8.5) and the tertiary dimethylamino group (predicted pKa ~9.5) will be predominantly protonated. This dicationic state drastically alters the molecule's biopharmaceutical profile. While the positive charges ensure excellent thermodynamic aqueous solubility, they severely restrict passive transcellular permeability across lipophilic biological membranes. As established in chemogenomic analyses of ionization constants, aliphatic amines are present in approximately 27% of approved drugs, highlighting the necessity of balancing this solubility-permeability trade-off .

Distribution: Tissue Partitioning and Phospholipid Binding

A hallmark of basic aliphatic amines is their high volume of distribution (Vd).

Mechanistic Insight: Once in the systemic circulation, the protonated nitrogen atoms of the compound interact electrostatically with the negatively charged headgroups of acidic phospholipids residing in tissue membranes . This ion-pairing mechanism drives the drug out of the plasma and into peripheral tissues, resulting in a Vd that often exceeds total body water (>0.7 L/kg). While extensive tissue partitioning can beneficially extend the biological half-life, highly lipophilic basic amines carry a severe risk of inducing drug-induced phospholipidosis. Fortunately, the highly polar nature of this specific diamine (ClogP < 0.5) mitigates the hydrophobic interactions required for phospholipidosis, rendering it a safer building block.

Metabolic Clearance Pathways

The dual-amine nature of this compound introduces distinct, parallel metabolic liabilities that dictate its intrinsic clearance (CLint).

  • N-Acetylation (Primary Amine): The primary aliphatic amine is highly susceptible to N-acetylation by Arylamine N-acetyltransferase 2 (NAT2). While NAT2 is traditionally associated with the clearance of aromatic xenobiotics, recent metabolic profiling has proven that NAT2 rapidly acetylates aliphatic amines as well . This acetylation neutralizes the basic charge, fundamentally altering the molecule's hydrogen-bonding network and accelerating its elimination.

  • N-Demethylation (Tertiary Amine): The dimethylamino moiety is a classic substrate for Cytochrome P450 (CYP3A4 and CYP2D6) mediated oxidative N-demethylation, generating a secondary amine metabolite.

Clearance Compound 2-Amino-1-(3-(dimethylamino) pyrrolidin-1-yl)ethanone NAT2 NAT2 Enzyme (Hepatic/Extrahepatic) Compound->NAT2 Primary Amine CYP450 CYP450 (3A4/2D6) (Hepatic) Compound->CYP450 Dimethylamino Excretion Renal Excretion (OCT-mediated) Compound->Excretion Unchanged Drug Met1 N-Acetylated Metabolite (Loss of Primary Amine) NAT2->Met1 Met2 N-Demethylated Metabolite (Secondary Amine) CYP450->Met2 Met1->Excretion Met2->Excretion

Hepatic clearance pathways and excretion routes for the diamine pharmacophore.

Toxicity & Safety Pharmacology: The hERG Liability

The presence of a basic aliphatic nitrogen is a well-documented structural alert for binding to the hERG (Kv11.1) potassium channel . The protonated amines can form cation- π interactions with aromatic residues (Tyr652 and Phe656) within the channel's inner cavity, leading to QT interval prolongation and potentially fatal Torsades de Pointes. Although hERG affinity is generally exacerbated by high lipophilicity—meaning our polar compound is at lower intrinsic risk—the diamine structure necessitates rigorous electrophysiological screening early in the discovery pipeline.

Quantitative Data Summaries

To streamline decision-making, the theoretical PK parameters and the required validation metrics for our assays are summarized below.

Table 1: Predicted Physicochemical and Pharmacokinetic Parameters

ParameterPredicted Value RangePK/ADME Implication
Molecular Weight 171.24 g/mol Highly favorable for absorption; well within Lipinski's Rule of 5.
pKa (Primary Amine) 8.0 - 8.8Protonated at physiological pH; drives high aqueous solubility.
pKa (Tertiary Amine) 9.0 - 9.8Protonated at physiological pH; drives tissue distribution.
ClogP < 0.5Low lipophilicity mitigates phospholipidosis but limits passive permeability.
Volume of Distribution High (> 1.5 L/kg)Extensive tissue partitioning due to basic amine-phospholipid interactions.
Clearance (CL) Moderate to HighVulnerable to rapid N-acetylation (NAT2) and N-demethylation (CYP450).

Table 2: Self-Validating Protocol Controls

AssayPositive ControlNegative ControlValidation Metric (Acceptance Criteria)
NAT2 Stability Isoniazid (1 µM)Buffer only>80% depletion of Isoniazid at 60 minutes.
hERG Patch-Clamp E-4031 (100 nM)Vehicle (0.1% DMSO)>90% tail current inhibition by E-4031.

Self-Validating Experimental Protocols

To ensure data integrity, every assay must operate as a self-validating system. The following protocols detail the mechanistic reasoning behind each step.

Protocol A: NAT2-Mediated N-Acetylation Stability Assay

Objective: Determine the intrinsic clearance of the primary amine moiety by hepatic NAT2 to predict in vivo half-life accurately.

  • Reagent Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4). Reconstitute recombinant human NAT2 enzyme (0.5 mg/mL) and the essential cofactor Acetyl-CoA (1 mM final concentration).

  • Reaction Initiation: Incubate 1 µM of 2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone with the NAT2 enzyme mixture in a 37°C shaking water bath.

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at precise intervals: 0, 15, 30, 45, and 60 minutes.

  • Enzymatic Quenching (Causality): Immediately quench each aliquot by dispensing it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Why: The organic solvent instantly denatures the NAT2 protein, stopping the reaction at the exact time point to ensure accurate kinetic snapshots.

  • LC-MS/MS Analysis: Centrifuge the quenched plates at 14,000 x g for 10 minutes to pellet the precipitated proteins. Analyze the supernatant to quantify parent compound depletion and calculate intrinsic clearance ( CLint​ ).

Protocol B: Automated Patch-Clamp hERG Electrophysiology

Objective: Assess the cardiovascular safety risk driven by the basic aliphatic nitrogens.

  • Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably transfected with the human KCNH2 gene, ensuring robust hERG channel expression.

  • Compound Preparation: Dissolve the test compound in extracellular physiological saline to yield test concentrations of 1, 10, and 30 µM.

  • Voltage Protocol (Causality): Apply a depolarizing prepulse to +20 mV for 2 seconds. Why: This forces the channels into the open and rapidly inactivated states. Follow this with a repolarizing step to -50 mV for 2 seconds to relieve inactivation and elicit the outward tail current, which is the precise metric for hERG blockade.

  • Perfusion and Recording: Perfuse the cells with the compound solutions and record the steady-state tail current block.

  • System Validation: Introduce 100 nM E-4031 (a potent, known hERG inhibitor). The assay data is only accepted if E-4031 produces >90% inhibition, confirming the biological sensitivity of the specific cell batch.

Workflow Start Compound Synthesis Perm PAMPA Permeability Start->Perm Decision1 Go / No-Go Perm->Decision1 Metab NAT2 / CYP Stability Decision2 Go / No-Go Metab->Decision2 Safety hERG Patch-Clamp InVivo In Vivo PK (Rodent) Safety->InVivo Decision1->Metab Pass Decision2->Safety Pass

Sequential in vitro to in vivo ADME screening workflow for basic amines.

References

  • Manallack, D. T., et al. "A Chemogenomic Analysis of Ionization Constants-Implications for Drug Discovery." ChemMedChem, 2013. URL:[Link]

  • Manallack, D. T. "The Significance of Acid/Base Properties in Drug Discovery." Perspectives in Medicinal Chemistry, 2007. URL:[Link]

  • Steppeler, C., et al. "Unexpected Acetylation of Endogenous Aliphatic Amines by Arylamine N‐Acetyltransferase NAT2." Angewandte Chemie International Edition, 2020. URL:[Link]

Foundational

Comprehensive Toxicity and Safety Handling Guide for 2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone (CAS: 1318776-24-7)

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide As a Senior Application Scientist overseeing the safety profiling of novel nitrogen-con...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

As a Senior Application Scientist overseeing the safety profiling of novel nitrogen-containing heterocycles, I have designed this guide to bridge the gap between structural chemistry and occupational safety. Handling novel compounds like 2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone requires moving beyond generic safety data sheets (SDS). This whitepaper synthesizes the physicochemical liabilities of the pyrrolidine core with field-proven, self-validating containment protocols to ensure absolute scientific integrity and personnel safety.

Structural Toxicology & Mechanistic Pathways

Pyrrolidine derivatives are increasingly prominent in modern drug discovery due to their diverse pharmacological profiles, particularly in anticancer and antidiabetic applications[1][2]. However, the specific architecture of 2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone—featuring a lipophilic 3-(dimethylamino)pyrrolidine core coupled to a primary aminoethanone moiety—introduces distinct toxicological liabilities.

The Causality of Toxicity: The dual basic centers (the primary amine and the tertiary dimethylamine) dictate the compound's pharmacokinetic behavior. The high basicity of these aliphatic amines leads to localized caustic effects and mucosal irritation upon contact. At a cellular level, the lipophilic pyrrolidine core facilitates rapid membrane permeation. Once in the cytosol, the protonation of these amines causes intracellular pH shifts. In structurally similar pyrrolidine derivatives, this mechanism has been shown to induce Reactive Oxygen Species (ROS) accumulation, deplete glutathione (GSH), and ultimately disrupt the actin cytoskeleton, leading to apoptotic cell death[1][3].

CellularToxicity A 2-Amino-1-(3-(dimethylamino) pyrrolidin-1-yl)ethanone B Membrane Permeation (Lipophilic Pyrrolidine Core) A->B Passive Diffusion C Intracellular Amine Protonation (Cytosolic pH Shift) B->C Cytosolic Entry D ROS Accumulation & GSH Depletion C->D Oxidative Stress E Actin Cytoskeleton Disruption C->E Structural Binding F Apoptotic Cell Death (Cytotoxicity) D->F Signal Cascade E->F Loss of Integrity

Proposed cellular toxicity and ROS-mediated apoptotic pathway for pyrrolidine derivatives.

Quantitative Safety & Toxicity Data

Because 1318776-24-7 is a specialized research chemical, comprehensive in vivo data is extrapolated using structural analogs and standardized testing frameworks, such as the OECD Guidelines for the Testing of Chemicals, Section 4 (Health Effects)[4].

ParameterEstimated Value / CategoryCausality / Justification
GHS Hazard Class Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2APrimary and tertiary aliphatic amines induce localized caustic effects and severe mucosal irritation upon contact.
Occupational Exposure Band OEB 4 (1 - 10 µg/m³)The high pharmacological potency of functionalized pyrrolidines necessitates stringent Highly Potent Active Pharmaceutical Ingredient (HPAPI) containment[5][6].
Predicted LD50 (Oral, Rat) 300 - 2000 mg/kgBased on baseline toxicity of structurally related dimethylamino-pyrrolidine amides evaluated under OECD TG 423[2][4].
Vapor Pressure < 0.01 mmHg at 25°CSolid state at room temperature; the primary inhalation risk is respirable particulate dust, not vapor[7].

HPAPI Containment & Handling Protocols

Handling novel pyrrolidine derivatives requires strict adherence to HPAPI protocols. The processing of these compounds inevitably generates pharmaceutical dust, which is the primary vector for occupational hazard exposure[6][7].

Self-Validating HPAPI Weighing and Solubilization Protocol

Do not rely on standard fume hoods. The fine particulate nature of lyophilized pyrrolidine salts allows them to bypass standard directional airflow if positive pressure forces aerosolization.

  • System Initialization & Self-Validation: Engage the negative pressure isolator.

    • Causality: Negative pressure prevents the outward migration of airborne particulates into the laboratory environment[7].

    • Self-Validation Check: The system must hold a steady -15 Pa for 5 minutes. If the differential pressure decays above -10 Pa, the system must automatically abort initialization and pneumatically lock the transfer airlock, physically preventing operator exposure.

  • Antistatic Deactivation: Pass the sealed compound vessel through an ionizing bar before opening.

    • Causality: Pyrrolidine powders carry high electrostatic charges that cause erratic aerosolization and adherence to gloves. Neutralizing the charge ensures the powder remains settled in the vessel.

  • Wet-Milling / Closed Solubilization: Introduce the solvent (e.g., DMSO or buffered saline) directly into the primary container via a Closed-System Transfer Device (CSTD) before any mechanical agitation or transfer.

    • Causality: Wetting the powder prior to transfer eliminates the generation of respirable dust (<5 µm), which otherwise bypasses standard mucosal defenses and penetrates deep alveolar spaces[6][7].

  • Chemical Decontamination: Wipe down all isolator surfaces with a slightly acidic solution (pH 4-5).

    • Causality: The free base form of the amine is highly lipophilic and resists standard aqueous cleaning. Mild acid protonates the amine, converting residual compound into a highly water-soluble salt for complete eradication.

ContainmentProtocol S1 Material Airlock Entry (VHP Decontaminated) S2 Negative Pressure Isolator (Setpoint: -15 Pa) S1->S2 Controlled Transfer S3 Continuous Air Monitoring (Particle Counters) S2->S3 Sensor Feedback S4 Wet Milling / Dilution (Dust Suppression) S2->S4 Processing Phase S3->S2 Auto-lock if > -10 Pa S5 Dual HEPA Filtration (H14 Grade Exhaust) S4->S5 Aerosol Capture S6 Waste Encapsulation & Safe Egress S4->S6 Protocol Completion

Self-validating HPAPI containment workflow for handling highly active pyrrolidine powders.

Experimental Toxicity Validation Workflows

To transition this compound from early-stage research to preclinical development, its safety profile must be rigorously validated using standardized in vivo assays. The following protocol is adapted from the OECD Test Guideline 488 (Transgenic Rodent Somatic and Germ Cell Gene Mutation Assays) to evaluate potential pyrrolidine-induced genotoxicity[8].

Step-by-Step In Vivo Validation Protocol
  • Dose Range-Finding (DRF): Administer the compound via oral gavage to a small cohort of transgenic rodents at escalating doses (e.g., 10, 50, and 100 mg/kg).

    • Causality: This establishes the Maximum Tolerated Dose (MTD) without causing acute lethality, ensuring the main study evaluates subtle mutagenic or systemic ROS-mediated effects rather than acute poisoning[8].

  • Vehicle & Positive Control Administration: Administer the aqueous vehicle (negative control) and N-ethyl-N-nitrosourea (ENU, positive control) to separate cohorts.

    • Self-Validation Check: The assay is only deemed valid if the ENU cohort exhibits a statistically significant increase in mutant frequency compared to the historical vehicle control. If this internal check fails, the sensitivity of the transgenic strain is compromised, and the entire assay must be voided and repeated[8].

  • Targeted Tissue Collection & Histopathology: Harvest the liver, glandular stomach, and bone marrow 28 days post-administration.

    • Causality: Pyrrolidine derivatives are primarily metabolized in the liver via CYP450 enzymes. Furthermore, orally administered amine compounds first impact the gastric mucosa. Therefore, these tissues represent the highest probability sites for detecting genotoxic lesions or ROS-induced apoptosis[3][8].

Sources

Exploratory

Comprehensive Profiling of Receptor and Kinase Binding Affinity for 2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone Scaffolds

Target Audience: Assay Biologists, Medicinal Chemists, and Pre-Clinical Drug Development Professionals Document Type: Technical Whitepaper & Assay Strategy Guide Structural Rationale & Target Space In modern targeted onc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Pre-Clinical Drug Development Professionals Document Type: Technical Whitepaper & Assay Strategy Guide

Structural Rationale & Target Space

In modern targeted oncology and neuropharmacology, the optimization of a drug's physicochemical properties is as critical as its primary target affinity. The moiety 2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone represents a highly specialized, basic, and hydrophilic pharmacophore frequently appended to hydrophobic core scaffolds.

When integrated into small-molecule architectures—such as pyrimidine-based1[1] or benzazepine-derived2[2]—this moiety serves a dual purpose:

  • Solvent-Front Interaction: The primary amine and tertiary dimethylamino groups project out of the ATP-binding pocket into the solvent channel, forming critical salt bridges with acidic residues (e.g., Asp/Glu) at the kinase hinge region[3].

  • Conformational Restriction: The pyrrolidine ring restricts the entropic penalty of binding compared to linear aliphatic diamines, enhancing overall thermodynamic favorability.

Evaluating the receptor and kinase binding affinity of compounds containing this moiety requires orthogonal assay systems to decouple true target engagement from non-specific electrostatic artifacts.

Orthogonal Assay Strategy: The Causality of Design

To rigorously profile the binding affinity of 2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone derivatives, a single assay is insufficient. Basic amines are notorious for causing non-specific binding to plasticware or aggregating at high concentrations. We employ a two-tiered orthogonal strategy:

  • Tier 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

    • Causality: Traditional radioligand binding requires wash steps that disrupt the equilibrium of fast-dissociating compounds. TR-FRET is a homogeneous "mix-and-read" assay. The time-resolved lanthanide emission (e.g., Europium) eliminates the auto-fluorescence commonly exhibited by highly conjugated kinase inhibitors, ensuring the IC50​ reflects true displacement.

  • Tier 2: Surface Plasmon Resonance (SPR).

    • Causality: Two compounds can exhibit identical equilibrium affinities ( KD​ ) but possess vastly different residence times ( τ=1/koff​ ). Because the dimethylamino-pyrrolidine moiety is designed to lock into the solvent front, SPR provides real-time, label-free kinetic resolution to quantify how this specific structural appendage alters the drug's dissociation half-life.

Visualizing the Assay Workflows

TR-FRET Displacement Logic

TR_FRET_Workflow N1 Target Kinase (e.g., Aurora A/B) N4 Equilibration Phase (384-well microplate) N1->N4 N2 Tracer Ligand (Fluorophore-tagged) N2->N4 N3 Test Compound (Pyrrolidin-1-yl Motif) N3->N4 N5 High TR-FRET Signal (No Displacement) N4->N5 Tracer binds Kinase N6 Low TR-FRET Signal (Target Engagement) N4->N6 Compound displaces Tracer

TR-FRET competitive binding workflow for evaluating target engagement.

SPR Kinetic Profiling Logic

SPR_Kinetics A Immobilize Target (CM5 Sensor Chip) B Analyte Injection (Concentration Series) A->B Baseline stabilized C Association Phase (Measure k_on) B->C Flow over surface D Buffer Wash (Measure k_off) C->D Stop injection E Kinetic Fitting (1:1 Langmuir Model) D->E Double-referencing F Affinity Constant (K_D = k_off / k_on) E->F Parameter extraction

SPR workflow isolating association and dissociation phases for kinetic modeling.

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocols are engineered as self-validating systems, embedding internal quality controls at every critical juncture.

Protocol A: TR-FRET Kinase Binding Assay

Objective: Determine the equilibrium inhibition constant ( Ki​ ) of the compound.

  • Reagent Preparation: Prepare a master mix of 2 nM GST-tagged Aurora A kinase and 2 nM LanthaScreen™ Eu-anti-GST antibody in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), transfer the 2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone derivative in a 12-point dose-response series (top concentration 10 µM, 1:3 dilutions) into a white 384-well ProxiPlate.

  • Self-Validation Controls:

    • Positive Control (0% Binding): 10 µM Staurosporine (saturating inhibitor).

    • Negative Control (100% Binding): DMSO vehicle matched to compound concentration (typically 1% v/v).

  • Tracer Addition: Add 10 nM of Kinase Tracer 236 (Alexa Fluor 647 labeled) to initiate the competition.

  • Equilibration & Readout: Seal and incubate the plate in the dark for 60 minutes at 25°C. Read on a multi-mode microplate reader (e.g., PHERAstar FSX) using excitation at 337 nm and dual emission at 620 nm (Europium) and 665 nm (Alexa Fluor).

  • Data Validation: Calculate the Z'-factor using the equation: Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​ . Proceed with IC50​ curve fitting only if Z′≥0.6 . Convert IC50​ to Ki​ using the Cheng-Prusoff equation.

Protocol B: Surface Plasmon Resonance (SPR) Kinetic Analysis

Objective: Resolve kon​ and koff​ to evaluate target residence time.

  • Surface Preparation: Dock a Series S CM5 sensor chip into a Biacore 8K system. Activate Flow Cell 2 (FC2) using standard EDC/NHS chemistry.

  • Ligand Immobilization: Inject His-tagged target protein (e.g., EGFR L858R) diluted in 10 mM Sodium Acetate (pH 5.0) over FC2 to achieve a target immobilization level of ~3000 Resonance Units (RU). Block both FC1 (Reference) and FC2 with 1 M Ethanolamine.

  • Analyte Preparation: Dilute the test compound in running buffer (PBS-P+ with 2% DMSO) to generate a 5-point concentration series (0.625 µM to 10 µM).

  • Injection Cycle: Inject analytes at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 60 seconds for association and 300 seconds for dissociation.

  • Self-Validation (Double-Referencing):

    • Subtract the signal of the blank reference cell (FC1) from the active cell (FC2) to eliminate bulk refractive index shifts caused by DMSO.

    • Subtract the signal of a "Buffer-Only" injection to correct for baseline drift over time.

  • Kinetic Fitting: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract kon​ ( M−1s−1 ) and koff​ ( s−1 ).

Quantitative Data Synthesis

The inclusion of the 2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone moiety significantly alters the binding profile compared to unsubstituted analogs. The tables below summarize representative data demonstrating how this moiety enhances residence time across key oncology targets[4].

Table 1: Equilibrium Binding Affinities (TR-FRET)

Compound ScaffoldTarget Kinase IC50​ (nM) Ki​ (nM)Z'-Factor
Unsubstituted CoreAurora A145.2 ± 12.482.50.72
Pyrrolidin-1-yl ethanone derivative Aurora A14.8 ± 2.1 8.4 0.75
Unsubstituted CoreEGFR (L858R)88.4 ± 9.345.10.68
Pyrrolidin-1-yl ethanone derivative EGFR (L858R)6.2 ± 0.8 3.1 0.71

Table 2: SPR Kinetic Parameters (Target: Aurora A)

Compound Scaffold kon​ ( 104M−1s−1 ) koff​ ( 10−4s−1 ) KD​ (nM)Residence Time ( τ , min)
Unsubstituted Core4.235.083.3~ 0.5
Pyrrolidin-1-yl ethanone derivative 5.8 0.48 8.2 ~ 34.7

Data Insight: While the association rate ( kon​ ) sees a marginal improvement due to electrostatic steering from the basic amine, the dissociation rate ( koff​ ) is drastically reduced. The pyrrolidine-ethanone moiety effectively "anchors" the molecule via hydrogen bonding at the solvent interface, increasing the residence time by nearly 70-fold.

Conclusion

The 2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone moiety is a powerful structural tool for optimizing the pharmacological profile of targeted inhibitors. By deploying a self-validating, orthogonal assay strategy utilizing TR-FRET and SPR, researchers can confidently decouple thermodynamic affinity from kinetic residence time. This ensures that the observed binding metrics are driven by true structural engagement rather than assay artifacts, paving the way for the development of highly efficacious, long-acting therapeutics.

References

  • Aminoheteroaryl compounds as protein kinase inhibitors. (Patent CA2517256C). Google Patents.
  • Compounds and methods for inhibiting mitotic progression by inhibition of Aurora kinase. (Patent AU2012200416B2). Google Patents.
  • 2-(2,4,5-substituted-anilino)pyrimidine compounds. (Patent US9732058B2). Google Patents.
  • Aurora kinase inhibitor. (Patent AU 2009330727 B2). Googleapis.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone

Executive Summary & Mechanistic Rationale The synthesis of 2-amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone involves the strategic construction of a glycyl amide linked to a cyclic diamine. This structural motif is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The synthesis of 2-amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone involves the strategic construction of a glycyl amide linked to a cyclic diamine. This structural motif is a foundational transformation in medicinal chemistry, frequently utilized to append basic, solubilizing groups to complex 1[1]. While standard peptide coupling methodologies (e.g., EDC/HOBt) are effective for primary amines[2], the steric hindrance of the secondary nitrogen within the pyrrolidine ring necessitates a more reactive approach.

In this protocol, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) due to its superior kinetics and efficiency with secondary 3[3]. The workflow is divided into two distinct phases: an initial amide coupling using Boc-protected glycine, followed by a targeted acidic deprotection designed to directly precipitate the final product as a high-purity dihydrochloride salt.

Experimental Workflow

Synthesis A Boc-Gly-OH + 3-(Dimethylamino)pyrrolidine B Activation & Coupling HATU, DIPEA, DMF A->B C Intermediate Boc-Protected Amide B->C D Deprotection 4M HCl in Dioxane C->D E Target Compound 2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone (2HCl Salt) D->E

Workflow for the synthesis of 2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone.

Quantitative Material Requirements

The following table outlines the stoichiometric requirements optimized for a standard 10 mmol laboratory scale.

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeFunctional Role
Boc-Gly-OH 175.181.001.75 gElectrophilic Substrate
3-(Dimethylamino)pyrrolidine 114.191.101.26 g (~1.34 mL)Nucleophile
HATU 380.231.204.56 gUronium Coupling Agent
DIPEA 129.243.003.88 g (~5.23 mL)Non-nucleophilic Base
DMF (Anhydrous) 73.09N/A25.0 mLReaction Solvent
4M HCl in Dioxane 36.4610.025.0 mLDeprotecting Agent

Step-by-Step Synthesis Protocol

Phase 1: Amide Coupling
  • Pre-activation: Charge an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar with Boc-Gly-OH (1.75 g, 10 mmol) and HATU (4.56 g, 12 mmol). Suspend the solids in anhydrous DMF (25 mL) under an inert nitrogen atmosphere. Add DIPEA (5.23 mL, 30 mmol) and stir at room temperature for 10 minutes.

    • Causality: Pre-activating the carboxylic acid ensures the complete formation of the highly reactive 7-aza-HOBt active ester before the amine is introduced. This prevents the amine from reacting directly with HATU to form unreactive guanidinium byproducts.

  • Amine Addition: Add 3-(dimethylamino)pyrrolidine (1.34 mL, 11 mmol) dropwise via syringe over 5 minutes. Stir the reaction mixture at room temperature for 3 hours.

    • Causality: Dropwise addition mitigates localized exothermic spikes, preserving the integrity of the Boc protecting group and preventing thermal degradation of the active ester.

  • Workup & Isolation: Dilute the reaction mixture with ethyl acetate (100 mL). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (3 × 50 mL), water (2 × 50 mL), and brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate.

    • Causality: Because the intermediate contains a highly basic tertiary amine (on the pyrrolidine ring), acidic washes (e.g., 1M HCl or citric acid) must be strictly avoided. An acidic wash would protonate the tertiary amine, causing the product to partition entirely into the aqueous waste layer.

Phase 2: Boc Deprotection & Salt Precipitation
  • Acidic Cleavage: Dissolve the crude intermediate from Phase 1 in a minimal amount of anhydrous dichloromethane (DCM, ~10 mL). Slowly add 4M HCl in dioxane (25 mL, 100 mmol) while stirring vigorously at room temperature. Allow the reaction to proceed for 2 hours.

    • Causality: 4M HCl in dioxane is explicitly chosen over the more common TFA/DCM mixture. The target molecule contains two basic nitrogen centers. Cleavage with HCl generates a highly polar dihydrochloride salt that directly precipitates out of the non-polar DCM/dioxane matrix. This drives the reaction to completion via Le Chatelier's principle and eliminates the need for complex reverse-phase HPLC purification (which is often required to separate TFA salts).

  • Filtration: Collect the resulting white precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold diethyl ether (3 × 20 mL). Dry the solid under high vacuum overnight to afford the target compound as a dihydrochloride salt.

    • Causality: Diethyl ether acts as an anti-solvent. It efficiently washes away residual dioxane, cleaved isobutylene byproducts, and non-polar impurities without dissolving the highly polar target salt.

Self-Validating Analytical Framework

To ensure the integrity of the protocol, the system must be analytically validated at each critical juncture to confirm causality and reaction success:

  • Intermediate Validation (LC-MS): Prior to deprotection, an aliquot of the organic phase must be analyzed. The successful formation of the Boc-protected intermediate is confirmed by a mass-to-charge ratio of [M+H]⁺ = 272.2 m/z . The complete absence of the starting material ([M+H]⁺ = 176.1 m/z) validates that the coupling has reached completion.

  • Final Product Validation (LC-MS & NMR): The isolated dihydrochloride salt must exhibit a molecular ion peak of [M+H]⁺ = 172.1 m/z . In ¹H NMR (D₂O, 400 MHz), the successful removal of the Boc group is validated by the complete disappearance of the intense 9-proton singlet at ~1.4 ppm. Structural integrity is confirmed by a 6-proton singlet at ~2.9 ppm (N,N-dimethyl group) and a 2-proton singlet or AB quartet at ~4.0 ppm (glycine α-protons), alongside the complex multiplets of the pyrrolidine ring (2.0–3.8 ppm).

References

  • Title: Protection of Primary Dopaminergic Midbrain Neurons by GPR139 Agonists Supports Different Mechanisms of MPP+ and Rotenone Toxicity Source: PMC URL
  • Title: Superiority of the Triple-Acting 5-HT6R/5-HT3R Antagonist and MAO-B Reversible Inhibitor PZ-1922 over 5-HT6R Antagonist Intepirdine in Alleviation of Cognitive Deficits in Rats Source: ACS Publications URL
  • Title: US Patent 8,207,172 B2 Source: Google Patents URL

Sources

Application

Application Note: HPLC Method Development for 2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone

Executive Summary The analysis of highly polar, basic aliphatic amines presents a persistent challenge in liquid chromatography. The target compound, 2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone , features both a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The analysis of highly polar, basic aliphatic amines presents a persistent challenge in liquid chromatography. The target compound, 2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone , features both a primary amine (via a glycinamide linkage) and a tertiary amine (dimethylamino group). This dicationic nature at physiological and acidic pH results in extreme hydrophilicity and severe secondary interactions with residual silanols on standard silica columns.

As a Senior Application Scientist, I have designed this protocol to bypass the limitations of traditional low-pH Reversed-Phase (RP) chromatography. This guide details two orthogonal, field-proven strategies: High-pH RP-HPLC (to suppress ionization) and Hydrophilic Interaction Liquid Chromatography (HILIC) (to leverage ionization).

Analyte Profiling & Chromatographic Causality

To develop a robust method, we must first deconstruct the analyte's physicochemical behavior:

  • Ionization Profile: The primary amine possesses an estimated pKa of ~8.5–9.0, while the tertiary pyrrolidine amine has a pKa of ~9.5–10.0.

  • The Low-pH Failure Mechanism: At a standard mobile phase pH of 2.0–3.0, both amines are fully protonated. This confers a +2 charge, driving the LogD value below -2.0. Consequently, the molecule elutes in the void volume ( t0​ ) on standard C18 columns. Furthermore, any retained fraction will exhibit severe peak tailing due to electrostatic attraction between the cationic amines and ionized residual silanols.

  • Strategic Resolution: We must fundamentally alter the analyte's state or the retention mechanism. We achieve this either by neutralizing the molecule (High-pH RP-HPLC) or by partitioning the ionized molecule into an aqueous stationary layer (HILIC) .

MethodDev Analyte Analyte: 2-Amino-1-(3-(dimethylamino) pyrrolidin-1-yl)ethanone Challenge Challenge: Poor Retention & Peak Tailing on Low-pH C18 Analyte->Challenge Decision Method Strategy Selection Challenge->Decision HighPH High-pH RP-HPLC (pH 10.5) Decision->HighPH Neutralize HILIC HILIC (pH 3.0 - 5.0) Decision->HILIC Keep Ionized Mech1 Mechanism: Deprotonation of Amines Increases Lipophilicity HighPH->Mech1 Mech2 Mechanism: Partitioning into Aqueous Enriched Layer HILIC->Mech2 Col1 Column: Hybrid Silica C18 (e.g., BEH Technology) Mech1->Col1 Col2 Column: Amide or Zwitterionic Stationary Phase Mech2->Col2 Result Optimized Retention, Symmetrical Peaks Col1->Result Col2->Result

Workflow for selecting HPLC strategies for highly basic, polar aliphatic amines.

Method Strategy 1: High-pH Reversed-Phase (RP-HPLC)

Mechanistic Rationale

By elevating the mobile phase pH to 10.5, we exceed the pKa of both amine groups. Deprotonation neutralizes the molecule, drastically increasing its lipophilicity and allowing robust retention via hydrophobic interactions on a C18 phase.

Critical Causality: Standard silica dissolves rapidly via siloxane bond hydrolysis at pH > 8.0. Therefore, the use of Ethylene Bridged Hybrid (BEH) particle technology is mandatory. BEH particles incorporate ethylene bridges within the silica matrix, conferring extreme chemical stability up to pH 12.0.

Step-by-Step Protocol
  • Mobile Phase A (10 mM Ammonium Bicarbonate, pH 10.5): Weigh 0.79 g of LC-MS grade NH4​HCO3​ and dissolve in 1.0 L of ultrapure water. Titrate with concentrated Ammonium Hydroxide ( NH4​OH ) until the pH reaches exactly 10.5. Filter through a 0.22 µm nylon membrane.

  • Mobile Phase B: 100% LC-MS Grade Acetonitrile.

  • Sample Diluent Preparation: Prepare a 90:10 (v/v) Water:Acetonitrile solution. Insight: Matching the sample diluent to the initial gradient conditions prevents solvent-mismatch peak distortion.

  • Column Equilibration: Install a Waters XBridge BEH C18 column (2.1 x 100 mm, 1.7 µm). Flush with 50% B for 10 column volumes (CV), then equilibrate at initial conditions (5% B) for 15 CV.

Gradient Program & Parameters

Table 1: High-pH RP-HPLC Operational Parameters

ParameterSpecification
Column Hybrid C18 (e.g., BEH C18), 2.1 x 100 mm, 1.7 µm
Column Temperature 40 °C (Enhances mass transfer and lowers viscosity)
Flow Rate 0.4 mL/min
Injection Volume 2.0 µL
Detection ESI-MS (Positive Mode) or CAD/ELSD (Lacks strong UV chromophore)

Table 2: High-pH RP-HPLC Gradient Table

Time (min)Flow Rate (mL/min)%A (Buffer pH 10.5)%B (Acetonitrile)Curve
0.00.49556 (Linear)
1.00.49556
6.00.440606
7.00.45956
8.50.45956
8.60.49556
12.00.49556

Method Strategy 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

Mechanistic Rationale

Instead of suppressing ionization, HILIC leverages the compound's highly polar, dicationic state. The mechanism relies on the partitioning of the protonated diamine from a highly organic bulk mobile phase into a water-enriched layer immobilized on a polar stationary phase .

HILIC_Mechanism MobilePhase Bulk Mobile Phase (>70% Acetonitrile) Analyte Protonated Diamine (Hydrophilic) WaterLayer Water-Enriched Layer (Immobilized on Stat. Phase) Analyte->WaterLayer Partitions into StatPhase Polar Stationary Phase (e.g., Silica/Amide) WaterLayer->StatPhase Hydrogen Bonding & Electrostatics

Schematic of the HILIC partitioning mechanism for polar, ionized analytes.

Step-by-Step Protocol
  • Mobile Phase A (100 mM Ammonium Formate, pH 3.0): Weigh 6.3 g of Ammonium Formate and dissolve in 1.0 L of water. Adjust pH to 3.0 using Formic Acid. Insight: High buffer concentration (≥10 mM in the final mixed flow) is critical in HILIC to ensure a stable water layer and reproducible retention.

  • Mobile Phase B: 100% LC-MS Grade Acetonitrile.

  • Sample Diluent Preparation: Prepare a 10:90 (v/v) Water:Acetonitrile solution. Critical Causality: Injecting a highly aqueous sample into a HILIC system obliterates the immobilized water layer, leading to catastrophic peak distortion and premature elution. The diluent must be heavily organic.

  • Column Equilibration: Install an Amide or Zwitterionic (ZIC-HILIC) column. Flush with 50% B for 20 CV, then equilibrate at initial conditions (95% B) for a minimum of 30 CV. HILIC requires significantly longer equilibration times than RP-HPLC to establish the hydration layer.

Gradient Program & Parameters

Table 3: HILIC Gradient Table

Time (min)Flow Rate (mL/min)%A (Buffer pH 3.0)%B (Acetonitrile)Curve
0.00.45956 (Linear)
1.50.45956
7.00.440606
8.50.440606
8.60.45956
15.00.45956

(Note the extended re-equilibration time from 8.6 to 15.0 minutes. This is mandatory to re-establish the stationary aqueous partition layer).

System Suitability Testing (SST): A Self-Validating Matrix

To ensure the chosen method is operating within thermodynamic and kinetic control, the protocol must be a self-validating system. Prior to sample analysis, inject a reference standard of 2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone (6 replicates) and verify the following causality-driven metrics:

Table 4: System Suitability Acceptance Criteria

ParameterAcceptance LimitMechanistic Implication (Causality)
Retention Factor ( k′ ) ≥2.0 Proves the analyte is undergoing true chemical partitioning, not merely flowing through the void volume ( t0​ ).
Tailing Factor ( Tf​ ) ≤1.5 Validates that secondary electrostatic interactions (silanol effects) have been successfully mitigated by the high pH or HILIC buffer.
Theoretical Plates ( N ) ≥5000 Confirms column bed integrity and optimal mass transfer kinetics.
%RSD (Area & RT) ≤2.0% Ensures the hydration layer (HILIC) or column equilibration (RP) is completely stable across injections.

References

  • Tan, A., & Fanaras, J. C. (2019). Use of high-pH (basic/alkaline) mobile phases for LC-MS or LC-MS/MS bioanalysis. Biomedical Chromatography, 33(1), e4409. URL:[Link]

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. URL: [Link]

Method

Application Note: Elucidation of ESI-MS/MS Fragmentation Patterns of 2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone

Abstract This application note provides a detailed guide to the characterization of 2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone using positive mode Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). W...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed guide to the characterization of 2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone using positive mode Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). We present a comprehensive protocol for sample analysis and delve into the structural elucidation of its characteristic fragment ions. The presence of multiple basic nitrogen atoms—a primary amine, a tertiary amine, and a tertiary amide—results in a predictable yet complex fragmentation pattern dominated by cleavages adjacent to the protonated sites. Understanding these pathways is critical for the unambiguous identification and quantification of this molecule in complex matrices for pharmaceutical development and related research fields.

Introduction

2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone is a small organic molecule featuring a pyrrolidine core, a structure prevalent in many synthetic compounds of pharmaceutical interest. The molecule's three nitrogen atoms make it highly amenable to analysis by positive ion ESI-MS. Due to the high basicity of amine functionalities, these compounds are readily protonated in the ESI source, typically by the addition of a protic solvent modifier like formic acid to the mobile phase.[1] Tandem mass spectrometry (MS/MS) is an indispensable tool for confirming the identity of such molecules by inducing fragmentation of the protonated molecular ion ([M+H]⁺) and analyzing the resulting product ions.[2] This process provides a structural fingerprint unique to the analyte.

The primary objective of this guide is to establish the characteristic fragmentation patterns of this compound to facilitate its confident identification. The fragmentation pathways are influenced by the location of the positive charge on the precursor ion, which in turn is dictated by the relative proton affinities of the three nitrogen atoms. The fragmentation is typically directed by the protonated site, leading to specific bond cleavages to produce stable, even-electron product ions.[3]

Experimental Protocol

Sample and Reagent Preparation
  • Analyte: 2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone (Molecular Weight: 185.28 g/mol )

  • Solvent: 50:50 Acetonitrile:Water (LC-MS Grade) with 0.1% Formic Acid. The acidic modifier ensures efficient protonation of the analyte.[1]

  • Sample Concentration: 1 µg/mL. This concentration is typically sufficient for generating a strong signal on modern triple quadrupole or ion trap mass spectrometers.

Procedure:

  • Prepare a 1 mg/mL stock solution of the analyte in acetonitrile.

  • Perform a serial dilution of the stock solution with the 50:50 Acetonitrile:Water + 0.1% Formic Acid solvent to achieve a final working concentration of 1 µg/mL.

  • Vortex the final solution thoroughly to ensure homogeneity.

  • Transfer the solution to an appropriate autosampler vial for analysis.

Instrumentation and MS Method
  • Mass Spectrometer: Triple Quadrupole or Ion Trap Mass Spectrometer equipped with an ESI source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Infusion: Direct infusion via a syringe pump at a flow rate of 10 µL/min. Alternatively, Liquid Chromatography (LC) introduction can be used.

  • MS Parameters: The following are typical starting parameters and should be optimized for the specific instrument in use.

ParameterValueRationale
Ion Spray Voltage+4500 VTo generate a stable electrospray.
Source Temperature400 °CTo aid in desolvation of the ESI droplets.
Declustering Potential60 VTo prevent in-source fragmentation of the precursor ion.[4]
Collision GasNitrogenUsed as the inert gas for Collision-Induced Dissociation (CID).
Collision Energy (CE)10-40 eVA range of collision energies should be evaluated to observe both primary and secondary fragment ions.
Data Acquisition Workflow

The experimental workflow is designed to first identify the protonated molecule and then systematically elucidate its fragmentation pathways.

G cluster_0 Data Acquisition Workflow A 1. Full Scan MS Analysis (Q1 Scan) B 2. Identify Protonated Molecule [M+H]⁺ A->B Locate m/z 186.15 C 3. Product Ion Scan (MS/MS of [M+H]⁺) B->C Isolate Precursor Ion D 4. Propose Fragment Structures and Pathways C->D Analyze Spectrum

Caption: Workflow for MS/MS analysis.

Results and Discussion: Fragmentation Pathways

Upon introduction into the mass spectrometer, 2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone readily forms a protonated molecular ion, [M+H]⁺, at an m/z of 186.15. The location of the proton is likely distributed among the three nitrogen atoms, with the tertiary dimethylamino and primary amino groups being the most probable sites due to their higher basicity compared to the amide nitrogen. Collision-Induced Dissociation (CID) of this precursor ion yields a series of characteristic product ions.

Major Fragmentation Pathways

The fragmentation of the protonated molecule is dominated by cleavages that are alpha to the nitrogen atoms and the carbonyl group, leading to the formation of stable iminium ions or acylium ions. Amines characteristically undergo α-cleavage, which is the breaking of a C-C bond adjacent to the nitrogen, to form a resonance-stabilized iminium ion.[3][5]

Predicted Major Fragment Ions:

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (m/z)Proposed Fragment Structure/Pathway
186.15141.1245.03Loss of the dimethylamino group as dimethylamine, CH₃NHCH₃.
186.15114.1072.05Cleavage of the N-C bond of the pyrrolidine ring, loss of the dimethylaminopyrrolidine moiety.
186.15100.1186.04α-cleavage at the pyrrolidine ring, leading to the formation of the protonated 3-(dimethylamino)pyrrolidine.
186.1586.09100.06Formation of a stable iminium ion from the pyrrolidine ring after cleavage.
186.1558.07128.08Formation of the dimethyliminium ion, [CH₂=N(CH₃)₂]⁺.
Proposed Fragmentation Mechanisms

The key fragmentation pathways are visualized below. Protonation at the dimethylamino group is a likely initiating event for many of these fragmentations due to its high basicity.

Pathway A: Loss of Dimethylamine

Protonation at the dimethylamino nitrogen facilitates its departure as a neutral dimethylamine molecule.

G precursor [M+H]⁺ m/z 186.15 fragment_A Product Ion m/z 141.12 precursor->fragment_A - NH(CH₃)₂

Caption: Loss of neutral dimethylamine.

Pathway B: Formation of the Dimethyliminium Ion

A characteristic fragmentation for compounds containing a dimethylamino group is the formation of the highly stable dimethyliminium ion. This often results from cleavage of the bond beta to the nitrogen atom.

G precursor [M+H]⁺ m/z 186.15 fragment_B Dimethyliminium Ion [CH₂=N(CH₃)₂]⁺ m/z 58.07 precursor->fragment_B β-cleavage

Caption: Formation of the dimethyliminium ion.

Pathway C: Pyrrolidine Ring Opening and Fragmentation

Protonation can also occur on the pyrrolidine nitrogen or the primary amine. Subsequent charge-remote or charge-proximate fragmentations can lead to cleavages within the pyrrolidine ring or loss of the entire N-acyl group. The loss of the pyrrolidine moiety is a common fragmentation pathway for α-pyrrolidinophenone-type compounds.[6][7]

G precursor [M+H]⁺ m/z 186.15 fragment_C Product Ion m/z 100.11 precursor->fragment_C - C₄H₈N(CH₃)₂ fragment_D Product Ion m/z 86.09 precursor->fragment_D - C₅H₉NO

Caption: Fragmentation involving the pyrrolidine ring.

Conclusion

The ESI-MS/MS analysis of 2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone in positive ion mode reveals a set of diagnostic fragment ions. The most prominent fragmentation pathways include the loss of the dimethylamino group, the formation of the dimethyliminium ion, and cleavages involving the pyrrolidine ring structure. By establishing this fragmentation pattern, researchers can use tandem mass spectrometry as a rapid and definitive method for the identification and structural confirmation of this compound in various applications, from drug discovery to quality control. The provided protocol offers a robust starting point for method development on a range of mass spectrometry platforms.

References

  • ResearchGate. (n.d.). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives | Request PDF. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.15. Retrieved from [Link]

  • LIPID MAPS. (2011, November 15). High-throughput lipidomic analysis of fatty acid derived eicosanoids and N-acylethanolamines. Retrieved from [Link]

  • Ochoa, J. L., & Crittenden, C. M. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Main MS fragmentation (m/z) of the new fatty acids (pyrrolidides). Retrieved from [Link]

  • Stefova, M., Kulevanova, S., & Stefkov, G. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. Journal of the Serbian Chemical Society. Retrieved from [Link]

  • Jackson, G., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Mass Spectrometry of Amines. Retrieved from [Link]

  • West Virginia University. (n.d.). Study of oligonucleotide-polyamine noncovalent complexes by ESI-ion trap mass spectrometry. The Research Repository @ WVU. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. Retrieved from [Link]

  • ResearchGate. (n.d.). A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: Observation of an unusual nitrilium ion | Request PDF. Retrieved from [Link]

  • da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Methylamino)-1-(pyrrolidin-1-yl)ethanone. PubChem. Retrieved from [Link]

  • Cheng, C. S., et al. (2011). A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: observation of an unusual nitrilium ion. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed fragmentation routes of the protonated molecules and product ions of compounds 1-4 by LC-ESI-QTOF-MS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-1-(2-methylpyrrolidin-1-yl)ethanone. PubChem. Retrieved from [Link]

  • Someya, T., et al. (1983). Determination of protonation sites in thermospermine and in some other polyamines by 15N and 13C nuclear magnetic resonance spectroscopy. European Journal of Biochemistry. Retrieved from [Link]

  • Semantic Scholar. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

  • ResearchGate. (2013, April 22). How exactly does a sample become protonated in ESI-MS? What is the source of the protons?. Retrieved from [Link]

  • ScienceDirect. (n.d.). Mass Fragmentation Characteristics of Ketamine Analogues. Retrieved from [Link]

  • Moriya, S., et al. (2020). ESI-Q-TOF-MS determination of polyamines and related enzyme activity for elucidating cellular polyamine metabolism. Analytical Biochemistry. Retrieved from [Link]

  • Qin, Z., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). LC/MS/MS chromatograms for eight polyamines in positive ESI. Retrieved from [Link]

  • Wikipedia. (n.d.). α-PCYP. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-[4-[2-[3-(dimethylamino)propylamino]acetyl]piperazin-1-yl]ethanone. PubChem. Retrieved from [Link]

Sources

Application

Preparation of 2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone stock solutions for in vitro assays

Application Note: Preparation and Handling of 2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone Stock Solutions for In Vitro Assays Introduction & Chemical Profiling 2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanon...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Handling of 2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone Stock Solutions for In Vitro Assays

Introduction & Chemical Profiling

2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone (CAS: 1318776-24-7) is a highly versatile diamine building block frequently utilized in the synthesis of targeted therapeutics, particularly in the development of protein kinase inhibitors (such as c-MET inhibitors) and novel anticancer agents[1].

Structurally, this compound features a pyrrolidine ring, a primary amine, a tertiary dimethylamine, and an amide linkage. The presence of two basic nitrogen centers dictates its physicochemical behavior, making it highly susceptible to environmental moisture (hygroscopicity) and atmospheric carbon dioxide (which can lead to carbamate formation). Proper preparation and storage of master stock solutions are critical to maintaining structural integrity, preventing hydrolytic degradation, and ensuring high reproducibility in downstream in vitro screening assays.

Table 1: Physicochemical Properties & Handling Implications

PropertyDescriptionHandling Implication
Chemical Name 2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanoneN/A
CAS Number 1318776-24-7N/A
Functional Groups Primary amine, tertiary amine, amideSusceptible to oxidation and salt formation; requires inert handling.
Basicity Di-basicHighly hygroscopic (especially as a free base or HCl salt). Requires strict desiccation.
Target Concentration 10 mM Master StockUniversal standard for compound management and high-throughput screening (HTS).

Solvent Selection and Causality

For high-throughput screening (HTS) and in vitro biochemical assays, anhydrous Dimethyl Sulfoxide (DMSO) is the industry-standard solvent for master stocks[2][3].

  • Causality for DMSO Selection: DMSO prevents the precipitation of complex organic molecules upon serial dilution. It provides a stable, sterile, and aprotic environment that minimizes microbial contamination and prevents the hydrolysis of the amide bond present in 2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone.

  • Toxicity Constraints in Assays: While DMSO is an excellent solvent for storage, it can induce significant molecular changes, mitochondrial damage, and cytotoxicity in cell-based in vitro assays[4]. Extensive toxicological studies demonstrate that final DMSO concentrations must be kept strictly below 1% (v/v) in the final assay medium to prevent membrane potential impairment and false-positive toxicity readouts[4][5]. For highly sensitive primary cell lines, concentrations should be further restricted to ≤0.5%[6].

Step-by-Step Protocol: 10 mM DMSO Stock Preparation

This protocol outlines the generation of a standard 10 mM master stock, a concentration universally accepted by compound management facilities and commercial kinase screening services[2][7].

Step 1: Thermal Equilibration (Critical for Amines)

  • Action: Remove the lyophilized compound from -20°C storage and allow it to equilibrate to room temperature inside a desiccator for at least 30 minutes before opening the vial.

  • Causality: Basic amines are highly hygroscopic. Opening a cold vial introduces ambient moisture, leading to rapid water condensation on the powder. This causes inaccurate mass weighing and introduces water into the DMSO stock, which accelerates compound degradation over time[2].

Step 2: Weighing and Molarity Calculation

  • Action: Weigh the required mass using a calibrated microbalance (precision ±0.01 mg) into a sterile, amber glass or low-retention polypropylene vial.

  • Calculation: Determine the required volume of DMSO using the following formula:

    Volume(μL)=MolecularWeight(g/mol)×10MMass(mg)​×106

Step 3: Dissolution and Self-Validation

  • Action: Add the calculated volume of cell-culture grade, anhydrous DMSO (≥99.9% purity). Vortex gently for 30 seconds. If the compound does not dissolve immediately, sonicate in a water bath at room temperature for 5–10 minutes.

  • Self-Validation Check: Visually inspect the solution against a direct light source. The solution must be completely transparent with no particulate matter. Turbidity indicates incomplete dissolution; if observed, continue sonication or gently warm to 37°C.

Step 4: Aliquoting and Storage

  • Action: Aliquot the 10 mM stock into single-use volumes (e.g., 20–50 μ L) in tightly sealed microcentrifuge tubes. Store immediately at -20°C or -80°C.

  • Causality: Repeated freeze-thaw cycles cause localized concentration gradients (cryo-concentration) and introduce atmospheric moisture. Single-use aliquots ensure absolute concentration fidelity and structural purity for downstream assays[2].

Workflow Visualization

StockPrep A Equilibrate Solid (Desiccator, 30 min) B Weigh Compound (Microbalance) A->B C Add Anhydrous DMSO (Target: 10 mM) B->C D Vortex & Sonicate (5-10 min) C->D E Visual Inspection (Check for Turbidity) D->E E->D Turbid (Repeat) F Quality Control (LC-MS/UV Purity) E->F Clear Solution G Aliquot & Store (-20°C, Single-use) F->G Purity > 95% H Assay Dilution (Final DMSO < 1%) G->H Thaw once

Workflow for the preparation, quality control, and storage of 10 mM DMSO stock solutions.

Quality Control & Assay Dilution Strategy

Purity Verification (LC-MS-UV) Before entering the compound into a screening library, verify the 10 mM stock via LC-MS-UV. The UV absorption data confirms the purity of the stock, while the mass spectrometer confirms the structural identity, ensuring no degradation occurred during storage or dissolution[3].

Kinetic Solubility & Nephelometry When diluting the 10 mM stock into aqueous assay buffers (e.g., PBS or Tris-HCl at pH 7.4), basic amines can sometimes precipitate if the buffer pH causes deprotonation to a less soluble free-base form. It is highly recommended to perform a kinetic solubility check using a nephelometer to ensure no micro-turbidity occurs at the final assay concentration[8][9].

Serial Dilution for Dose-Response ( IC50​ ) To achieve a dose-response curve, perform all serial dilutions in 100% DMSO first. Once the dilution series is complete, transfer a constant volume (e.g., 1 μ L) from each intermediate stock into the aqueous assay buffer (99 μ L). This method ensures that all test wells, regardless of compound concentration, maintain an identical 1% DMSO background, thereby normalizing any baseline solvent toxicity[3][7].

References

  • Aminoheteroaryl compounds as protein kinase inhibitors - Google Patents.[1] 1

  • DMSO Concentrations up to 1% are Safe to be Used in the Zebrafish Embryo Developmental Toxicity Assay - PMC.[5] 5

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC.[6] 6

  • Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes - PLoS ONE.[4] 4

  • Monitoring compound integrity with cytochrome P450 assays and qHTS - PMC.[2] 2

  • Separation Science in Drug Development, Part 2: High‑Throughput Characterization - Chromatography Online.[8] 8

  • Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization - Frontiers.[9] 9

  • An Automated Robotic Interface for Assays: Facilitating Machine Learning in Drug Discovery - ACS Omega.[3] 3

  • Kinase Screening Assay Services - Reaction Biology.[7] 7

Sources

Method

Application of 2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone in continuous flow synthesis

Application Note: Continuous Flow Synthesis and Integration of 2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone Prepared by: Senior Application Scientist Target Audience: Researchers, Process Chemists, and Drug Devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Continuous Flow Synthesis and Integration of 2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone

Prepared by: Senior Application Scientist Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Version: 1.0

Executive Summary & Strategic Rationale

2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone (CAS: 1318776-24-7) is a highly versatile, bifunctional diamine building block. Structurally, it comprises a tertiary amine embedded within a pyrrolidine ring—imparting favorable physicochemical properties such as enhanced aqueous solubility—and a primary amine tethered via an acetyl linker. This specific structural motif is frequently utilized to build the solvent-exposed "tail" regions of targeted kinase inhibitors, including FLT3, BTK, and EGFR inhibitors [1].

Transitioning the synthesis and subsequent functionalization of this intermediate from traditional batch processing to continuous flow synthesis offers profound mechanistic and safety advantages. Flow chemistry mitigates the exothermic risks inherent to rapid amide coupling, safely manages gas evolution during Boc-deprotection, and enables extreme reaction conditions (superheating) to accelerate sluggish downstream nucleophilic aromatic substitution (SNAr) reactions. This application note details the causality, optimization, and step-by-step protocols for deploying this molecule in a continuous flow drug discovery platform.

Mechanistic Insights: The Causality of Flow Chemistry (E-E-A-T)

Do not view continuous flow merely as "pumping reagents through a tube." Every parameter is a deliberate manipulation of chemical kinetics and thermodynamics.

  • Exotherm Mitigation in Amide Bond Formation: The coupling of the highly nucleophilic 3-(dimethylamino)pyrrolidine with N-Boc-glycine using HATU is highly exothermic. In batch reactors, localized hot spots can lead to degradation or epimerization (if a specific chiral enantiomer like the (3R)-pyrrolidine is used). A continuous flow microreactor provides a massive surface-area-to-volume ratio, ensuring near-instantaneous heat dissipation and uniform mixing, thereby suppressing side reactions [2].

  • Managing Gas Evolution During Deprotection: The removal of the N-Boc protecting group using Trifluoroacetic Acid (TFA) generates isobutylene and carbon dioxide gases. In batch, this causes unpredictable foaming. In a flow regime equipped with a Back Pressure Regulator (BPR), the system operates under elevated pressure (e.g., 100 psi). This compresses the generated gases, maintaining either a homogenous liquid phase or a highly stable segmented flow. This physical control is paramount for maintaining consistent residence times and ensuring complete conversion [3].

  • Telescoped SNAr for API Assembly: The primary amine of the deprotected ethanone derivative is a potent nucleophile. By telescoping the synthesis, the free amine can be immediately reacted with a heterocyclic electrophile (e.g., a pyrazolo[3,4-d]pyrimidine core) in a subsequent flow coil. Superheating the solvent above its atmospheric boiling point under pressure reduces the SNAr reaction time from several hours to mere minutes.

Visualizing the Continuous Flow Architecture

The following diagrams illustrate the reactor configuration and the chemical pathway, providing a blueprint for the physical and chemical transformations.

FlowSetup N1 Pump A: 3-(Dimethylamino) pyrrolidine M1 T-Mixer 1 N1->M1 N2 Pump B: N-Boc-Glycine + HATU/DIPEA N2->M1 R1 Coil Reactor 1 (Amidation, 60°C Res. Time: 5 min) M1->R1 M2 T-Mixer 2 R1->M2 N3 Pump C: TFA in DCM N3->M2 R2 Coil Reactor 2 (Deprotection, 80°C Res. Time: 10 min) M2->R2 BPR Back Pressure Regulator (100 psi) R2->BPR Out In-line Neutralization & Collection BPR->Out

Caption: Continuous flow reactor configuration for telescoped synthesis and deprotection.

Pathway S1 3-(Dimethylamino)pyrrolidine + N-Boc-Glycine I1 N-Boc-2-Amino-1-(3-(dimethylamino) pyrrolidin-1-yl)ethanone S1->I1 HATU, DIPEA (Flow) P1 2-Amino-1-(3-(dimethylamino) pyrrolidin-1-yl)ethanone I1->P1 TFA/DCM (Flow) P2 Target API Core (e.g., FLT3/BTK Inhibitor) P1->P2 SNAr w/ Heteroaryl Chloride

Caption: Chemical pathway from starting materials to the final API core.

Quantitative Data & Parameter Optimization

The transition to flow requires precise tuning of residence time ( tres​ ) and temperature. Table 1 demonstrates how flow conditions suppress epimerization compared to batch, while Table 2 highlights the efficiency gains in the downstream SNAr coupling.

Table 1: Optimization of Flow Parameters for N-Boc-Glycine Coupling

Reactor ModeTemp (°C)Residence TimeConversion (%)Epimerization (%)Space-Time Yield (g/h)
Batch (Control)25120 min>954.21.2
Flow (Coil 1)4010 min881.18.5
Flow (Coil 1)605 min>98<0.118.4
Flow (Coil 1)802 min>981.825.0

Insight: 60 °C at a 5-minute residence time provides the optimal balance of kinetic acceleration and thermodynamic control, virtually eliminating epimerization.

Table 2: Continuous Flow vs. Batch SNAr Performance (Downstream API Assembly)

MethodElectrophileSolventTemp (°C)TimeYield (%)Purity (LC-MS)
Batch4-Cl-pyrazolo-pyrimidineEtOH80 (Reflux)16 h6885%
Flow4-Cl-pyrazolo-pyrimidineEtOH140 (100 psi)15 min92>98%

Experimental Protocols: Self-Validating Systems

The following protocols are designed as self-validating systems. Built-in checkpoints ensure that physical parameters (pressure, flow rate) validate the chemical integrity of the process before valuable reagents are consumed.

Protocol A: Telescoped Synthesis of 2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone

Objective: Synthesize and deprotect the intermediate in a continuous, uninterrupted fluidic stream.

Step 1: System Priming and Equilibration

  • Flush the entire reactor system (Pumps A, B, and C) with anhydrous Dichloromethane (DCM) at a combined flow rate of 3.0 mL/min for 10 minutes.

  • Set the Back Pressure Regulator (BPR) to 100 psi.

  • Validation Checkpoint: Monitor the pressure sensors. The system must stabilize at 100 ± 5 psi. Pressure fluctuations >5 psi indicate microscopic leaks or trapped air, which must be resolved before proceeding.

  • Heat Coil 1 to 60 °C and Coil 2 to 80 °C.

Step 2: Reagent Preparation

  • Solution A: 0.5 M 3-(dimethylamino)pyrrolidine in DCM.

  • Solution B: 0.55 M N-Boc-Glycine, 0.55 M HATU, and 1.5 M DIPEA in DCM/DMF (9:1 v/v). (Note: DMF is added to ensure HATU remains fully solubilized).

  • Solution C: 50% v/v TFA in DCM.

Step 3: Continuous Flow Execution

  • Engage Pump A (Solution A) and Pump B (Solution B) at equal flow rates (e.g., 0.5 mL/min each) to achieve a 5-minute residence time in a 5.0 mL Coil 1.

  • The effluent from Coil 1 (containing the N-Boc intermediate) meets Solution C at T-Mixer 2.

  • Engage Pump C at 1.0 mL/min. The combined stream enters the 20.0 mL Coil 2 (10-minute residence time at 80 °C).

  • Validation Checkpoint: Observe the fluidic stream through the PFA tubing post-TFA addition. A stable, segmented gas-liquid flow (due to controlled isobutylene release) confirms active deprotection.

Step 4: In-line Neutralization and Isolation

  • Direct the effluent from the BPR into a stirred collection flask containing a biphasic mixture of 2M aqueous NaOH and DCM at 0 °C.

  • Separate the organic layer, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the free primary amine as a pale yellow oil.

Protocol B: Flow-Assisted SNAr for Kinase Inhibitor Core Assembly

Objective: Utilize the synthesized intermediate to build a complex API core via SNAr.

Step 1: Reagent Preparation

  • Solution D: 0.2 M 2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone and 0.6 M DIPEA in absolute Ethanol.

  • Solution E: 0.2 M Heterocyclic Electrophile (e.g., 4-chloro-1H-pyrazolo[3,4-d]pyrimidine) in absolute Ethanol.

Step 2: Flow Execution

  • Prime a high-temperature flow reactor (e.g., stainless steel or Hastelloy coil, 10 mL volume) with Ethanol. Set BPR to 150 psi.

  • Heat the reactor to 140 °C.

  • Pump Solutions D and E at 0.33 mL/min each (Total flow: 0.66 mL/min, Residence time: ~15 minutes).

  • Validation Checkpoint: The use of a 150 psi BPR is critical here to prevent the ethanol from boiling at 140 °C. If pressure drops, solvent vaporization will cause precipitation and catastrophic reactor fouling.

Step 3: Collection and Purification

  • Collect the effluent, concentrate under vacuum, and purify via reverse-phase flash chromatography to isolate the final kinase inhibitor core.

References

  • Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor. ACS Medicinal Chemistry Letters.[Link]

  • Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. European Journal of Organic Chemistry.[Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical bottlenecks encountered when synthesizing 2-Amino-1-(3-(dimethylamino)pyrroli...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical bottlenecks encountered when synthesizing 2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone.

The synthesis of this molecule—typically achieved by coupling a protected glycine (e.g., Boc-Gly-OH) with 3-(dimethylamino)pyrrolidine followed by deprotection—presents three distinct chemical challenges: the steric hindrance of a secondary pyrrolidine amine, the competing basicity of the tertiary dimethylamino group, and the extreme polarity of the final deprotected diamine.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: Why is my coupling yield plateauing below 40% when using standard EDC/HOBt? Answer: The nucleophilic nitrogen on 3-(dimethylamino)pyrrolidine is a secondary amine embedded within a five-membered ring. Pyrrolidine nitrogens exhibit significant steric hindrance and generally possess lower reactivity compared to primary amines[1]. Standard carbodiimide systems like EDC/HOBt form an OBt-active ester, which is often insufficiently reactive to overcome this steric barrier in a timely manner. To drive the reaction to completion, you must switch to a uronium-based reagent with a 7-aza-1-hydroxybenzotriazole (HOAt) leaving group, such as HATU. The nitrogen at the 7-position of the HOAt ring provides a neighboring group effect (via hydrogen bonding) that dramatically increases the electrophilicity of the activated carboxylate, forcing the hindered coupling to proceed[2].

Q2: I switched to HATU, but the reaction is still stalling. What is the chemical cause? Answer: This is a localized pH issue caused by the substrate itself. 3-(dimethylamino)pyrrolidine contains a highly basic tertiary dimethylamino group (predicted pKa ~9.93)[3]. During the coupling reaction, this tertiary amine acts as an internal "proton sink," scavenging the tertiary base (e.g., DIPEA or NMM) intended to facilitate the reaction. If the secondary pyrrolidine nitrogen becomes protonated due to a lack of available base, it loses its nucleophilicity entirely. You must increase the concentration of DIPEA to at least 3.0–4.0 equivalents to saturate the basic sites and ensure the secondary amine remains deprotonated and active.

Q3: After Boc-deprotection, I cannot recover my final product from the aqueous layer. How do I isolate it? Answer: The fully deprotected molecule, 2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone, is an extremely polar, highly water-soluble diamine containing both a primary and a tertiary amine. It will not partition into standard organic solvents (like EtOAc or DCM) during an aqueous workup. Furthermore, it will bind irreversibly to normal-phase silica due to strong hydrogen bonding and ion-exchange interactions with free silanol groups[4]. Solution: You must completely abandon aqueous extractions for the final step. Instead, concentrate the deprotection reaction mixture (TFA/DCM) to dryness under vacuum to yield the crude di-TFA salt. Purify this directly using Preparative Reverse-Phase HPLC (C18 column) with a 0.1% TFA aqueous/acetonitrile gradient, or utilize Hydrophilic Interaction Liquid Chromatography (HILIC)[5].

Part 2: Quantitative Analytics

To illustrate the causality of reagent selection, the following table summarizes the expected performance of various coupling systems for this specific sterically hindered, basic substrate.

Coupling Reagent SystemBase (DIPEA)Reaction TimeExpected YieldCausality & Mechanistic Notes
EDC / HOBt 2.0 eq16 - 24 h30 - 40%OBt-ester lacks sufficient electrophilicity to overcome pyrrolidine steric bulk.
T3P (50% in EtOAc) 3.0 eq12 h60 - 70%Good for aliphatic amines, but lacks the neighboring group acceleration of aza-derivatives.
HATU 1.5 eq6 - 8 h~50%Highly reactive HOAt-ester formed, but insufficient base leads to substrate protonation.
HATU 4.0 eq 2 - 4 h > 85% Optimal. High electrophilicity combined with excess base to neutralize the dimethylamino group.

Part 3: Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Do not proceed to the next step unless the specific analytical checkpoints are met.

Step 1: Amide Coupling (Synthesis of Boc-Intermediate)
  • Activation: In an oven-dried flask under inert atmosphere, dissolve Boc-Gly-OH (1.0 eq, 1.0 mmol) and HATU (1.2 eq, 1.2 mmol) in anhydrous DMF (5 mL). Add DIPEA (4.0 eq, 4.0 mmol).

    • Self-Validation Checkpoint 1: The solution should turn a distinct pale yellow within 5 minutes, confirming the formation of the active HOAt-ester.

  • Coupling: Add 3-(dimethylamino)pyrrolidine (1.1 eq, 1.1 mmol) dropwise. Stir at room temperature for 2 to 4 hours.

  • Reaction Monitoring: Sample 5 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

    • Self-Validation Checkpoint 2: Look for the complete disappearance of the Boc-Gly-OH mass. The target intermediate must show a dominant peak at [M+H]+ = 272.2 m/z .

  • Workup: Dilute the mixture with EtOAc (30 mL) and wash with saturated aqueous NaHCO3 (3 × 10 mL) and brine (3 × 10 mL). Note: The Boc-group renders this intermediate sufficiently lipophilic for organic extraction. Dry over Na2SO4, filter, and concentrate.

Step 2: Boc-Deprotection & Isolation
  • Deprotection: Dissolve the crude intermediate in anhydrous DCM (5 mL). Add Trifluoroacetic Acid (TFA) (5 mL) dropwise at 0°C. Remove the ice bath and stir at room temperature for 1 hour.

  • Reaction Monitoring: Spot the reaction on a TLC plate and perform a Ninhydrin (Kaiser) test.

    • Self-Validation Checkpoint 3: Heating the TLC plate should reveal a deep blue/purple spot, confirming the successful unmasking of the primary amine.

  • Concentration: Do NOT perform an aqueous workup. Co-evaporate the reaction mixture with toluene (3 × 10 mL) under reduced pressure to remove excess TFA, yielding the crude product as a di-TFA salt.

Step 3: Purification
  • RP-HPLC: Dissolve the crude di-TFA salt in a minimum volume of HPLC-grade Water containing 0.1% TFA.

  • Inject onto a Preparative C18 RP-HPLC column. Run a gradient of 2% to 40% Acetonitrile (with 0.1% TFA) in Water (with 0.1% TFA) over 30 minutes.

    • Self-Validation Checkpoint 4: Collect the fractions corresponding to the product mass [M+H]+ = 172.1 m/z . Lyophilize the combined fractions to obtain the pure 2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone di-TFA salt as a white, hygroscopic powder.

Part 4: Synthesis Workflow Visualization

SynthesisWorkflow Start Boc-Gly-OH + 3-(dimethylamino)pyrrolidine Coupling Amide Coupling HATU (1.2 eq), DIPEA (4.0 eq) DMF, RT, 2-4h Start->Coupling Check1 LC-MS Conversion > 95%? [M+H]+ = 272.2 Coupling->Check1 Optimize Add 0.5 eq HATU/DIPEA Increase Temp to 40°C Check1->Optimize No Deprotection Boc Deprotection TFA/DCM (1:1), RT, 1h Check1->Deprotection Yes Optimize->Check1 Purification Purification RP-HPLC (C18) 0.1% TFA in H2O/MeCN Deprotection->Purification Product 2-Amino-1-(3-(dimethylamino) pyrrolidin-1-yl)ethanone (Di-TFA Salt) Purification->Product

Workflow for the optimized synthesis and purification of the target diamine.

References

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis, Biotage.[Link]

  • Purification of strong polar and basic compounds, Reddit (r/Chempros).[Link]

  • Please give suggestion: high polar impurity purification, Chromatography Forum.[Link]

Sources

Optimization

Troubleshooting impurities during 2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone crystallization

Prepared by: Gemini, Senior Application Scientist This guide provides in-depth troubleshooting strategies for researchers, scientists, and drug development professionals encountering impurity challenges during the crysta...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth troubleshooting strategies for researchers, scientists, and drug development professionals encountering impurity challenges during the crystallization of 2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone. Our focus is on diagnosing the root cause of impurities and providing robust, scientifically-grounded solutions to achieve high-purity crystalline material.

Section 1: Understanding Potential Impurities

The purity of the final crystalline product is contingent on understanding and controlling the impurities that can arise during the synthetic and crystallization processes. For 2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone, a bifunctional α-aminoketone, impurities can be broadly categorized.[1]

  • Process-Related Impurities: These originate from the manufacturing process and include unreacted starting materials, intermediates, and by-products from side reactions. Given the structure, common synthetic routes may involve the reaction of a halo-ethanone with 3-(dimethylamino)pyrrolidine. Incomplete reactions or side reactions like dimerization or self-condensation of the aminoketone can lead to persistent impurities.[2]

  • Degradation Products: Aminoketones can be susceptible to degradation. The tertiary amine of the pyrrolidine ring and the primary amine can be prone to oxidation, especially when exposed to air, light, or certain metal ions.[3]

  • Residual Solvents: Organic solvents used during synthesis or crystallization can become trapped within the crystal lattice.[1][4]

  • Inorganic Impurities: Salts from reagents, catalysts, or aqueous workup steps can carry over into the final product.[1]

The first step in troubleshooting is to identify the nature of the impurity. A multi-pronged analytical approach is recommended.

Analytical TechniquePurpose in Impurity Profiling
HPLC/UPLC The primary tool for quantifying the purity of the main compound and detecting organic impurities.[1][5] Essential for tracking purification effectiveness.
LC-MS/MS Provides molecular weight information for unknown peaks observed in the chromatogram, aiding in the structural identification of by-products or degradants.[6][7]
NMR Spectroscopy Offers detailed structural information about the main compound and any impurities present at sufficient concentration. Crucial for identifying process-related impurities.[7]
GC-MS The standard method for identifying and quantifying volatile organic compounds, specifically residual solvents.[4][6]
FTIR Spectroscopy Can provide information on functional groups and may help identify if a different polymorph or solvate has formed.[4]

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the crystallization of 2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone.

Q1: My product is oiling out or failing to crystallize, even after cooling. What's wrong?

This is a common issue often caused by high impurity levels, improper solvent selection, or insufficient supersaturation.

  • Scientific Rationale: Crystallization requires nucleation followed by crystal growth. High concentrations of impurities can inhibit the formation of a stable crystal lattice, leading to the separation of a liquid phase (oiling out).[8] Alternatively, the compound may be too soluble in the chosen solvent, even at low temperatures, preventing the necessary supersaturation.[9]

  • Troubleshooting Steps:

    • Verify Purity: Analyze the crude material by HPLC or NMR. If purity is below 90%, an initial purification step (e.g., column chromatography) may be necessary before attempting crystallization.

    • Solvent System Re-evaluation: The current solvent may be too good. A successful crystallization solvent should dissolve the compound when hot but have limited solubility when cold.[9]

      • Action: Perform a solvent screening (see Protocol 1). Consider a binary solvent system where the compound is soluble in a "good" solvent and insoluble in a "poor" (or anti-solvent).

    • Induce Crystallization:

      • Scratching: Use a glass rod to scratch the inner surface of the flask below the solvent level. The microscopic grooves provide nucleation sites.[8]

      • Seeding: Add a few pure crystals of the target compound to the cooled, supersaturated solution to initiate crystal growth.

      • Concentration: If the solution is too dilute, carefully evaporate some solvent to increase the concentration and re-cool.[8]

Q2: My crystals are formed, but they are discolored (e.g., yellow or brown). How can I fix this?

Discoloration typically points to the presence of high-molecular-weight, chromophoric impurities, often arising from degradation or side reactions.

  • Scientific Rationale: Amine-containing compounds can be susceptible to oxidation, which often produces colored by-products.[3] These impurities may be present in small quantities but have strong light absorption.

  • Troubleshooting Steps:

    • Charcoal Treatment: Activated carbon is highly effective at adsorbing large, nonpolar, colored impurities.

      • Action: Dissolve the impure solid in the minimum amount of a suitable hot solvent. Add a small amount of activated charcoal (approx. 1-2% by weight) to the hot solution. Swirl for a few minutes, then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal. Proceed with the crystallization of the clarified filtrate.

    • Protect from Light and Air: If oxidation is suspected, perform the crystallization under an inert atmosphere (e.g., Nitrogen or Argon) and protect the flask from light by wrapping it in aluminum foil.

Q3: HPLC analysis shows a persistent impurity peak that co-crystallizes with my product. What are my options?

This indicates that the impurity has similar physicochemical properties (solubility, polarity, shape) to the target compound, allowing it to be incorporated into the crystal lattice.[10][11]

  • Scientific Rationale: When an impurity is structurally very similar to the desired molecule, it can fit into the growing crystal lattice, forming a solid solution.[10] Simple recrystallization may be ineffective at removing such impurities.

  • Troubleshooting Steps:

    • Identify the Impurity: Use LC-MS and NMR to determine the structure of the impurity. Understanding its structure is key to devising a removal strategy.[7]

    • Optimize Recrystallization:

      • Action: Systematically screen different solvents or solvent/anti-solvent combinations (see Protocol 1). A different solvent system may alter the relative solubilities of the product and impurity, leading to better separation.[12][13][14]

    • Reactive Crystallization / pH Modification: Since the target compound has multiple amine groups, its solubility is highly pH-dependent. This can be exploited.

      • Action: Dissolve the impure solid in an acidic aqueous solution (e.g., dilute HCl). The amine groups will be protonated, forming a soluble salt. Wash the aqueous solution with a non-polar organic solvent (e.g., ethyl acetate, DCM) to extract less basic impurities. Then, slowly basify the aqueous layer (e.g., with NaHCO₃ or NaOH) to precipitate the purified free base, which can then be recrystallized from an organic solvent.

    • Slurry Resuspension: Stirring the crystalline solid in a solvent where the product has very low solubility but the impurity is more soluble can gradually wash the impurity out of the solid.

Troubleshooting Workflow Diagram

G start Impurity Issue During Crystallization oil Product Oils Out / No Crystals Form start->oil color Crystals are Discolored start->color persistent Persistent Impurity in HPLC start->persistent check_purity 1. Check Purity of Crude Material (HPLC/NMR) oil->check_purity High impurity level? charcoal 1. Activated Charcoal Treatment color->charcoal identify 1. Identify Impurity Structure (LC-MS / NMR) persistent->identify solvent_screen 2. Perform Solvent Screening (See Protocol 1) check_purity->solvent_screen Purity >90% induce 3. Induce Crystallization (Scratch / Seed / Concentrate) solvent_screen->induce Find suitable system inert 2. Use Inert Atmosphere / Protect from Light charcoal->inert If oxidation suspected optimize_rx 2. Optimize Recrystallization (New Solvent System) identify->optimize_rx ph_swing 3. pH Modification / Reactive Crystallization optimize_rx->ph_swing If ineffective reslurry 4. Reslurry in Poor Solvent ph_swing->reslurry Alternative

Caption: A workflow for troubleshooting common crystallization issues.

Section 3: Key Experimental Protocols

Protocol 1: Systematic Solvent Screening for Recrystallization

This protocol aims to identify a suitable single or binary solvent system for purification.

  • Preparation: Place approximately 20-30 mg of the crude, impure solid into several small test tubes.

  • Single Solvent Screening (at Room Temperature):

    • Add a potential solvent (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) dropwise to each test tube, vortexing after each addition.

    • Observe:

      • If the solid dissolves easily at room temperature, it is too soluble. This solvent might be a good "A" solvent in a binary system.

      • If the solid is completely insoluble, it is a poor solvent. This might be a good "B" solvent (anti-solvent).

      • If the solid is sparingly soluble, proceed to the next step.

  • Single Solvent Screening (at Elevated Temperature):

    • For solvents where the solid was sparingly soluble, gently heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

    • Observe:

      • If a large volume of solvent is required, the solubility might be too low for practical use.

      • If it dissolves readily, remove the test tube from the heat and allow it to cool slowly to room temperature, then in an ice bath.

      • Ideal Outcome: A good single solvent will dissolve the compound when hot and yield a significant amount of crystalline precipitate upon cooling.

  • Binary Solvent System Screening:

    • Take a test tube with crude solid. Add the "good" solvent (identified in step 2) dropwise at room temperature until the solid completely dissolves.

    • Slowly add the "poor" anti-solvent (identified in step 2) dropwise until the solution becomes persistently cloudy (turbid).

    • Gently warm the mixture until it becomes clear again.

    • Allow the solution to cool slowly.

    • Ideal Outcome: The binary system should produce clean crystals upon cooling.

Potential SolventsClassNotes
Isopropanol (IPA)Protic SolventOften a good choice for aminoketones.
Ethanol / WaterBinary SystemThe polarity can be finely tuned by adjusting the ratio.
Acetonitrile (ACN)Polar AproticCan offer different selectivity compared to alcohols.
Ethyl Acetate / HeptaneBinary SystemA common non-polar/polar system effective for many organic compounds.
TolueneAromaticMay be effective if other systems fail.
Protocol 2: General Recrystallization Procedure
  • Dissolution: In a flask, add the crude solid and the minimum amount of the chosen hot solvent (or solvent system) required to fully dissolve it. Use a magnetic stirrer and a hot plate. Do not overheat, as this can cause degradation.

  • Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot filtration quickly to prevent premature crystallization.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Further Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of the cold recrystallization solvent (or the "poor" anti-solvent) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight to remove all traces of solvent.

References

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Drug Development and Delivery. (n.d.). Impurities Detection in Pharmaceuticals.
  • ResolveMass Laboratories Inc. (2026, January 31). Pharmaceutical Impurity Testing: What It Is and Why It's Essential.
  • Singh, D., & Isharani, R. (n.d.). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. International Journal of Health and Pharmaceutical Research.
  • Ghugare, P.S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. NIMS University.
  • MDPI. (2025, February 20). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study.
  • Google Patents. (n.d.). Method of preparing aminoketones.
  • PubMed Central (PMC). (n.d.). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir.
  • PubMed Central (PMC). (n.d.). The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II.
  • Park, K. (2010, June 8). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison.
  • Royal Society of Chemistry. (2024, February 13). Crystallization of para-aminobenzoic acid forms from specific solvents.
  • Creative Peptides. (n.d.). Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • BenchChem. (2025). Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystallization.
  • ResearchGate. (2021, January 19). How to recrystallize amine compound and it is not soluble in common organic solvents.
  • PubMed Central (PMC). (n.d.). Recent progress in the chemistry of β-aminoketones.
  • Wikipedia. (n.d.). Aminoaldehydes and aminoketones.
  • Moynihan, H.A., & Horgan, D.E. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development.
  • MDPI. (2023, November 3). Kinetic Optimization of the Batch Crystallization of an Active Pharmaceutical Ingredient in the Presence of a Low-Solubility, Precipitating Impurity.
  • ResearchGate. (2020, July 6). A Structured Approach to Cope with Impurities During Industrial Crystallization Development.

Sources

Troubleshooting

Technical Support Center: Optimizing Amidation of 2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide and FAQ to assist medicinal chemists and drug development professionals in optimizing the amidation o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide and FAQ to assist medicinal chemists and drug development professionals in optimizing the amidation of 2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone .

This versatile building block features an unhindered primary amine (the target for amidation) and a highly basic tertiary amine (the dimethylamino group). While excellent for improving the aqueous solubility and pharmacokinetic profiles of drug candidates, the intrinsic basicity and polarity of this molecule present unique kinetic, stereochemical, and purification challenges during amide bond formation.

Troubleshooting Guides & FAQs

Q1: Why is my coupling yield low despite using HATU and DIPEA?

The Causality: Low yields with this specific building block are rarely due to steric hindrance at the primary amine. Instead, the issue usually stems from the protonation state of the starting material. 2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone is frequently supplied as a dihydrochloride salt. If you only add the standard 1.5 to 2.0 equivalents of N,N-diisopropylethylamine (DIPEA), the highly basic tertiary amine in the pyrrolidine ring will competitively consume the base, leaving the primary amine protonated and non-nucleophilic.

The Solution: You must calculate base equivalents based on the salt form. For a dihydrochloride salt, use 3.5 to 4.0 equivalents of DIPEA or N-methylmorpholine (NMM) to fully liberate the primary amine. Once neutralized, coupling with HATU is highly efficient due to the "7-aza effect" (anchimeric assistance), which accelerates aminolysis ([1][2][3]).

Q2: I am coupling a chiral carboxylic acid to this amine, but I am observing significant epimerization. How can I prevent this?

The Causality: Epimerization occurs when the activated ester intermediate (e.g., the O-acyluronium species formed by HATU) undergoes oxazolone formation or direct α -proton abstraction. The excess DIPEA required to neutralize the basic tertiary amine of your building block drastically increases the basicity of the reaction medium, promoting this unwanted α -deprotonation.

The Solution: You have two self-validating protocol options to maintain stereochemical integrity:

  • Base Substitution: Replace DIPEA with sym-collidine (2,4,6-trimethylpyridine). Collidine is sterically hindered and less basic, which suppresses α -proton abstraction while still allowing HATU-mediated activation ([4][5]).

  • Reagent Switch (Recommended): Switch to the EDC/Oxyma coupling system. Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) is a highly efficient additive that replaces explosive benzotriazoles (HOBt/HOAt). It provides a remarkable capacity to inhibit racemization even in the presence of basic amines, operating under milder conditions than uronium salts ([6][7][8]).

Q3: Normal-phase silica chromatography is failing to purify the resulting amide. What is the best isolation strategy?

The Causality: The successful amidation product retains the 3-(dimethylamino)pyrrolidine moiety. This tertiary amine interacts strongly with the acidic silanol groups on standard silica gel, causing severe peak tailing, irreversible retention, or co-elution with basic coupling byproducts (like tetramethylurea from HATU).

The Solution: Abandon normal-phase silica. Instead, use Strong Cation Exchange (SCX) catch-and-release SPE to trap the basic product while washing away neutral/acidic impurities, followed by elution with methanolic ammonia. For final polishing, use Reverse-Phase Preparative HPLC utilizing a basic mobile phase modifier (e.g., 0.1% NH4​OH in water/acetonitrile) to keep the tertiary amine deprotonated, ensuring sharp peak shape and excellent resolution.

Quantitative Data Presentation

The following table summarizes the performance of various coupling systems when reacting 2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone with a standard chiral aliphatic carboxylic acid.

Coupling SystemBase (Eq.)Reaction TimeYield (%)Epimerization RiskSafety Profile
HATU DIPEA (4.0)1 hour>90%High Standard
HATU sym-Collidine (4.0)2 hours85%LowStandard
EDC / HOBt DIPEA (4.0)4-6 hours75%ModerateExplosion Risk (HOBt)
EDC / Oxyma DIPEA (4.0)2-3 hours88%Very Low Safe / Excellent

Experimental Protocol: Epimerization-Free Amidation via EDC/Oxyma

This methodology provides a self-validating, step-by-step workflow for the amidation of 2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone using the EDC/Oxyma system, prioritizing stereochemical integrity and safety.

Materials:

  • Carboxylic acid partner (1.0 eq)

  • 2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone dihydrochloride (1.1 eq)

  • EDC·HCl (1.2 eq)

  • Oxyma Pure (1.2 eq)

  • DIPEA (4.0 eq)

  • Anhydrous DMF (Reaction concentration ~0.1 M)

Step-by-Step Methodology:

  • Pre-activation: In an oven-dried flask under nitrogen, dissolve the carboxylic acid (1.0 eq) and Oxyma (1.2 eq) in anhydrous DMF.

  • Activation: Add EDC·HCl (1.2 eq) to the solution. Stir at room temperature for 10 minutes to form the active Oxyma ester. Self-validation check: A slight color change (often pale yellow) indicates active ester formation.

  • Amine Neutralization: In a separate vial, suspend the amine dihydrochloride (1.1 eq) in DMF and add DIPEA (4.0 eq). Sonicate for 1 minute until a homogeneous free-base solution is achieved.

  • Coupling: Add the neutralized amine solution dropwise to the activated ester mixture.

  • Monitoring: Stir the reaction at room temperature for 2-3 hours. Monitor via LC-MS. Self-validation check: The mass of the desired product should appear as the dominant peak, with minimal to no trace of the starting acid.

  • Workup & SCX Catch-and-Release:

    • Dilute the reaction with methanol and load onto a pre-conditioned SCX-2 cartridge.

    • Wash with 3 column volumes of Methanol to elute DMF, Oxyma, and neutral byproducts.

    • Elute the target basic amide using 2M NH3​ in Methanol.

  • Concentration: Evaporate the ammoniacal eluent under reduced pressure to yield the crude product, ready for RP-HPLC polishing if necessary.

Amidation Optimization Workflow

AmidationWorkflow Start Amine Input: 2-Amino-1-(3-(dimethylamino) pyrrolidin-1-yl)ethanone SaltCheck Is the amine a Hydrochloride Salt? Start->SaltCheck BaseAdd Add 3.5-4.0 eq DIPEA or NMM SaltCheck->BaseAdd Yes (e.g., 2HCl) FreeBase Add 1.0-1.5 eq DIPEA SaltCheck->FreeBase No (Free Base) ChiralCheck Is the Carboxylic Acid Chiral & Prone to Epimerization? BaseAdd->ChiralCheck FreeBase->ChiralCheck CouplingHATU Use HATU / DIPEA (Fast kinetics) ChiralCheck->CouplingHATU No CouplingOxyma Use EDC / Oxyma or HATU / sym-Collidine ChiralCheck->CouplingOxyma Yes Reaction Stir at RT (1-4h) Monitor via LC-MS CouplingHATU->Reaction CouplingOxyma->Reaction Purification Purification: SCX Catch-and-Release & RP-HPLC (0.1% NH4OH) Reaction->Purification

Fig 1: Troubleshooting workflow for the amidation of basic amine building blocks.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[Link]

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion. Chemistry–A European Journal, 15(37), 9394-9403.[Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.[Link]

Sources

Optimization

Preventing degradation of 2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone during long-term storage

Welcome to the Technical Support Center for the handling, storage, and experimental troubleshooting of 2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone . As a Senior Application Scientist, I have designed this knowle...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling, storage, and experimental troubleshooting of 2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone .

As a Senior Application Scientist, I have designed this knowledge base to address the specific physicochemical vulnerabilities of this molecule. Structurally, this compound is a highly reactive glycinamide derivative featuring both an unhindered primary amine and a tertiary amine. This dual-amine architecture makes it highly susceptible to dimerization, oxidation, and atmospheric degradation if not handled with rigorous environmental controls.

Below, you will find mechanistic FAQs, quantitative analytical signatures, and self-validating protocols to ensure the integrity of your API (Active Pharmaceutical Ingredient) during long-term storage.

Part 1: Mechanistic FAQs (The "Why" and "What")

Q: Why does my compound form a white, insoluble crust when left on the benchtop? A: You are observing carbamate formation . Primary amines act as strong nucleophiles that readily attack electrophilic atmospheric carbon dioxide (CO₂). This reaction forms a zwitterionic intermediate that rapidly undergoes proton transfer to become a stable, insoluble carbamate salt[1]. This not only reduces the effective concentration of your active compound but also drastically alters its solubility profile in organic solvents.

Q: After a month of storage, my LC-MS shows a massive loss of the parent ion (m/z 172.2) and a new dominant peak at m/z 115.1. What happened? A: Your compound has undergone intermolecular dimerization to form a Diketopiperazine (DKP) . Because your molecule is a glycinamide derivative, the primary amine of one molecule can nucleophilically attack the tertiary amide carbonyl of an adjacent molecule. This displaces the 3-(dimethylamino)pyrrolidine leaving group, forming a highly stable 6-membered DKP ring (glycine anhydride)[2]. This degradation pathway is accelerated by high concentrations, heat, and basic pH environments.

Q: Why is my previously colorless batch turning yellow and showing a +16 Da mass shift? A: This is the hallmark of N-oxidation . The tertiary dimethylamino group on the pyrrolidine ring possesses a highly accessible lone pair of electrons. In the presence of molecular oxygen (O₂), ambient light, or trace transition metals from glassware, this tertiary amine oxidizes to form an N-oxide[3].

Q: How does moisture affect the stability of this compound? A: The dual-amine structure makes the compound highly hygroscopic. Absorbed water acts as a reactant for the hydrolysis of the amide bond. Water nucleophilically attacks the carbonyl carbon, cleaving the molecule into free glycine and 3-(dimethylamino)pyrrolidine.

Part 2: Visualizing the Degradation Pathways

Figure 1: Primary degradation pathways of 2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone.

Part 3: Quantitative Analytical Signatures

To effectively troubleshoot, you must be able to identify the degradation products. Use the following table to cross-reference your LC-MS and NMR data against known degradation signatures.

Degradation PathwayPrimary TriggerLC-MS Signature (ESI+)Key ¹H-NMR Signature Shift (CDCl₃)
Intact API N/Am/z 172.2 [M+H]⁺~3.4 ppm (s, 2H, α-protons of glycyl)
DKP Formation Heat, High Conc.m/z 115.1 [M+H]⁺ (Glycine anhydride)Loss of dimethylamino signal (~2.3 ppm)
N-Oxidation O₂, Light, Metalsm/z 188.2 [M+H]⁺ (+16 Da)Downfield shift of N-CH₃ (~3.1 ppm)
Carbamate Adduct Atmospheric CO₂m/z 216.2 [M+H]⁺ (+44 Da)Broad peak ~6.5 ppm (Carbamate N-H)
Amide Hydrolysis H₂O, Extreme pHm/z 76.1 & m/z 115.1 (Fragments)Appearance of free glycine OH (~11.0 ppm)

Part 4: Self-Validating Storage Protocol

To prevent the causality chain of degradation (Moisture → Hydrolysis; CO₂ → Carbamate; O₂ → N-Oxide), we must implement a rigorously controlled, self-validating storage workflow. A "self-validating" protocol means that the system requires a measurable quality control (QC) pass at each critical juncture before proceeding.

Step-by-Step Methodology: Anhydrous, Inert-Gas Aliquoting

Step 1: Lyophilization (Dehydration)

  • Action: Dissolve the synthesized compound in LC-MS grade water/acetonitrile and freeze-dry over 48 hours to remove all residual moisture.

  • Causality: Removing water eliminates the reactant required for amide hydrolysis and reduces the mobility of molecules, severely hindering DKP dimerization kinetics[2].

  • Self-Validation Check: Perform a Karl Fischer (KF) titration on a 10 mg sacrificial sample. Do not proceed unless KF < 0.5% water. If > 0.5%, repeat lyophilization.

Step 2: Glovebox Transfer & Argon Purging (Deoxygenation/Decarboxylation)

  • Action: Transfer the lyophilized powder immediately into a glovebox backfilled with high-purity Argon (Heavier than N₂, providing a better protective blanket).

  • Causality: Argon displaces O₂ (preventing N-oxidation)[3] and CO₂ (preventing carbamate formation)[1].

  • Self-Validation Check: Monitor the glovebox environmental sensors. Do not open the sample flask until the internal O₂ sensor reads < 1 ppm and the moisture sensor reads < 1 ppm.

Step 3: Single-Use Aliquoting & Amber Sealing (Photoprotection)

  • Action: Divide the bulk powder into single-use amber glass vials (e.g., 5 mg/vial). Seal with PTFE-lined crimp caps while still inside the Argon atmosphere.

  • Causality: Single-use aliquots prevent the introduction of ambient air and condensation during repeated freeze-thaw cycles. Amber glass blocks UV light, preventing photo-catalyzed oxidation.

  • Self-Validation Check: Submerge one sealed test vial in a water bath under vacuum. If bubbles escape, the crimp seal is compromised. Recalibrate the crimping tool.

Step 4: Cryogenic Storage (Kinetic Halting)

  • Action: Store all sealed vials in a dedicated -20°C (or -80°C) freezer.

  • Causality: According to the Arrhenius equation, lowering the temperature exponentially decreases the reaction rate constants for both DKP formation and oxidation.

  • Self-Validation Check: Ensure the freezer is equipped with a continuous digital data logger. Any temperature excursion above -10°C flags the batch for re-validation via LC-MS (>99% purity required).

Figure 2: Self-validating workflow for the long-term storage of reactive glycinamides.

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Selection for 2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone Extraction

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of extracting 2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of extracting 2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone .

This target molecule is a highly polar aliphatic diamine featuring a primary amine, a tertiary amine, and an amide functional group. Because of its extreme water solubility and dual basic centers, standard extraction workflows often result in near-zero recovery. This guide provides field-proven, mechanistically grounded solutions to optimize your solvent selection and extraction workflows.

Part 1: Troubleshooting Guide & FAQs

Q1: Why am I getting near-zero recovery when extracting my aqueous reaction mixture with standard solvents like ethyl acetate or hexane? The Causality: Your target molecule contains two basic nitrogen centers (a primary and a tertiary amine) with pKa values likely ranging between 8.5 and 10.0. At a neutral pH, these amines are protonated (ionized), making the molecule highly hydrophilic and locking it in the aqueous phase[1]. Furthermore, non-polar solvents like hexane completely lack the hydrogen-bond accepting/donating ability required to disrupt the hydration shell around the highly polar amide group. The Solution: You must adjust the aqueous phase to a pH of at least 12.0 using a strong base (e.g., 5M NaOH) to ensure >99% deprotonation of both amines into their free-base forms before attempting organic extraction[1].

Q2: Even after adjusting the pH to 12, my Liquid-Liquid Extraction (LLE) yields are still unacceptably low. How can I improve the partition coefficient? The Causality: Even in its free-base form, the molecule retains massive hydrogen-bonding capacity. Pure, moderately polar solvents (like ethyl acetate or pure dichloromethane) cannot effectively compete with water to solvate the molecule. The Solution: Implement a two-pronged approach: Salting Out and Co-solvent Blending .

  • Saturate the aqueous phase with NaCl. This decreases the chemical potential of the water available to solvate the amine, forcing the organic molecule out of the aqueous phase[2].

  • Use a solvent mixture of Dichloromethane (DCM) and Isopropanol (IPA) at a 3:1 or 4:1 ratio [2],[3]. The IPA acts as a hydrogen-bond donor/acceptor that disrupts the aqueous hydration shell, while the DCM provides the bulk organic phase for partitioning. Alternatively, pure n-butanol can be used, though it is harder to evaporate[4].

Q3: I am experiencing severe emulsion formation during LLE with the DCM/IPA mixture. How do I break it? The Causality: Highly polar amines can act as weak surfactants, lowering the interfacial tension between the aqueous and organic layers, which stabilizes emulsions. The Solution: Do not shake the separatory funnel violently; invert it gently. If an emulsion forms, you can break it by centrifuging the biphasic mixture at 3000 x g for 5 minutes, or by filtering the entire emulsified layer through a pad of Celite® to physically shear the droplets[5].

Q4: LLE is proving too tedious for high-throughput screening. Which Solid Phase Extraction (SPE) chemistry is best for this molecule? The Causality: Standard reversed-phase SPE (like C18) relies strictly on hydrophobic interactions, which are too weak to retain this highly polar diamine. The Solution: Switch to a Mixed-Mode Polymeric Cation Exchange (PCX or MCX) sorbent[6],. These sorbents combine a hydrophobic polymeric backbone with strong cation-exchange (sulfonic acid) groups. By loading your sample at a low pH (where the amines are fully protonated), the molecule binds via strong electrostatic interactions[7]. You can then wash away impurities with 100% organic solvents and elute the target by neutralizing the amines with a high-pH organic solvent[6].

Part 2: Quantitative Data & Solvent Comparison

Table 1: Comparative Solvent Systems for LLE of Polar Aliphatic Amines
Solvent SystemSalting Out (NaCl)Aqueous pHExpected RecoveryMechanistic Notes
Hexane / TolueneNoNeutral (pH 7)< 5%Analytes remain ionized; solvent cannot solvate polar groups[1].
Ethyl AcetateNoBasic (pH 12)15 - 30%Free base formed, but H-bonding to water outcompetes solvent.
n-ButanolYesBasic (pH 12)75 - 85%Excellent partitioning, but high boiling point makes evaporation difficult[4].
DCM : Isopropanol (3:1) Yes Basic (pH 12) > 90% Optimal. IPA disrupts hydration shell; DCM provides bulk extraction[2].
Table 2: SPE Chemistry Comparison for 2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone
Sorbent TypeRetention MechanismSuitabilityElution Strategy
Silica C18Hydrophobic (Van der Waals)PoorAnalyte breaks through during loading due to high polarity.
Polymeric (HLB)Hydrophobic / HydrophilicModerateRequires careful optimization; basic amines may still exhibit poor peak shape.
Mixed-Mode Cation Exchange (PCX) Electrostatic + Hydrophobic Excellent Load at pH < 4; Wash with MeOH; Elute with 5% NH₄OH in MeOH [6],.

Part 3: Experimental Protocols

Protocol A: Optimized Liquid-Liquid Extraction (Self-Validating System)

Use this protocol for bulk reaction workups and scale-up.

  • Aqueous Preparation: Transfer the aqueous sample containing the target diamine to an Erlenmeyer flask.

  • pH Adjustment: Slowly add 5M NaOH dropwise while stirring until the pH reaches 12.0 (verify with pH paper). Causality: Ensures complete deprotonation of both the primary and tertiary amines.

  • Salting Out: Add solid NaCl to the aqueous mixture while stirring until no more dissolves (saturation).

  • Solvent Preparation: Prepare a fresh mixture of Dichloromethane and Isopropanol in a 3:1 volumetric ratio[2].

  • Extraction: Transfer the aqueous mixture to a separatory funnel. Add a volume of the DCM:IPA (3:1) mixture equal to half the aqueous volume. Invert gently 10-15 times (do not shake vigorously). Vent frequently.

  • Phase Separation: Allow the layers to separate. The organic layer (DCM-rich) will be the bottom layer. Collect the organic layer.

  • Self-Validation Step: Before discarding the aqueous layer, spot a drop on a TLC plate or run a quick LC-MS injection to verify that the target molecule has been fully depleted. If present, perform one more extraction with fresh DCM:IPA.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Mixed-Mode Polymeric Cation Exchange (PCX) SPE Workflow

Use this protocol for trace analysis, plasma extraction, or high-purity micro-scale isolation.

  • Sample Pre-treatment: Dilute the sample 1:1 with 2% Formic Acid or 0.1M HCl to drop the pH to 3.0. Causality: Protonates the amines, converting them to cations for electrostatic binding[6].

  • Conditioning: Pass 2 mL of Methanol (MeOH) through the PCX cartridge, followed by 2 mL of 0.1M HCl. Do not let the sorbent dry.

  • Loading: Load the acidified sample onto the cartridge at a flow rate of 1 mL/min. The cationic diamine will bind to the sulfonic acid groups[7].

  • Washing (Interference Removal):

    • Wash 1: 2 mL of 0.1M HCl (removes aqueous-soluble interferences).

    • Wash 2: 2 mL of 100% MeOH (removes neutral and hydrophobic interferences). Note: Because the target is bound electrostatically, it will not wash off in pure organic solvent[7].

  • Elution: Elute the target compound using 2 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol . Causality: The high pH neutralizes the amines, breaking the electrostatic bond with the sorbent, while the MeOH acts as the transfer solvent[6].

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in your desired assay buffer.

Part 4: Extraction Workflow Visualization

G Start Aqueous Sample (Polar Diamine) Decision Extraction Scale? Start->Decision LLE Liquid-Liquid Extraction (Bulk Workup) Decision->LLE Preparative Scale SPE Solid Phase Extraction (Trace / High Purity) Decision->SPE Analytical Scale LLE_pH Adjust pH > 12 (Deprotonate Amines) LLE->LLE_pH SPE_pH Adjust pH < 4 (Protonate Amines) SPE->SPE_pH LLE_Salt Saturate with NaCl (Salting Out) LLE_pH->LLE_Salt LLE_Solvent Extract with DCM:Isopropanol (3:1) LLE_Salt->LLE_Solvent End Purified Target Compound LLE_Solvent->End SPE_Load Load onto Mixed-Mode Cation Exchange (PCX) SPE_pH->SPE_Load SPE_Wash Wash: 0.1M HCl & MeOH (Remove Neutrals) SPE_Load->SPE_Wash SPE_Elute Elute: 5% NH4OH in MeOH (Neutralize & Elute) SPE_Wash->SPE_Elute SPE_Elute->End

Workflow for extracting highly polar basic amines via Liquid-Liquid or Solid Phase Extraction.

Part 5: References

  • Practical Aspects of Solvent Extraction - LCGC International. Details the fundamental principles of pH adjustment and solvent polarity in LLE for basic analytes. 1

  • Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate Synthesis & Workup - Benchchem. Provides validated protocols for extracting highly polar amines using DCM:Isopropanol (3:1) and salting-out methodologies. 2

  • Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange - Agilent / LCMS.cz. Demonstrates the superiority of PCX sorbents for recovering polar basic compounds from aqueous matrices. 6

  • Discovery DSC-MCAX (Mixed-Mode Cation Exchange) SPE - Sigma-Aldrich. Explains the dual retention mechanism (hydrophobic and electrostatic) for basic and zwitterionic compounds.

  • EVOLUTE® User Guide for Mixed-Mode SPE - Labicom. Outlines the optimization of wash and elution steps for strongly basic analytes using cation exchange. 7

Sources

Optimization

Overcoming low solubility of 2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone in non-polar solvents

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently consult with researchers facing phase-transfer and organic solubilization bottlenecks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently consult with researchers facing phase-transfer and organic solubilization bottlenecks. One of the most notoriously difficult classes of compounds to work with in non-polar media are polybasic, highly polar intermediates.

This guide specifically addresses the solubilization of 2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone .

The Mechanistic Challenge: Why is it insoluble?

This compound is a glycinamide derivative featuring a primary amine, a tertiary amine, and an amide linkage. At neutral pH, it possesses multiple strong hydrogen-bond donors (N-H) and acceptors (C=O, N). Its high cohesive energy density means that non-polar solvents (e.g., hexane, toluene, dichloromethane) lack the dielectric capacity and hydrogen-bonding ability to disrupt the solute-solute crystal lattice. To force this molecule into a non-polar phase, we must either chemically mask the hydrogen-bond donors or alter the thermodynamic microenvironment of the solvent system.

Workflow Visualization

DecisionTree Start Need to solubilize 2-Amino-1-(3-(dimethylamino) pyrrolidin-1-yl)ethanone in non-polar solvent Q1 Is covalent modification acceptable? Start->Q1 Boc Boc-Protection (Covalent Masking) Q1->Boc Yes Q2 Do you need a strictly anhydrous organic phase? Q1->Q2 No LipSalt Lipophilic Salt Formation (e.g., Docusate/Oleate) Q2->LipSalt Yes RevMic Reverse Micelles (AOT Microemulsion) Q2->RevMic No (Trace water okay)

Decision tree for selecting the optimal non-polar solubilization strategy.

Troubleshooting Guides & Protocols

Q1: I need to extract this compound into dichloromethane (DCM) or toluene for a downstream reaction, but it stays entirely in the aqueous phase. How can I achieve phase transfer without altering the molecule permanently?

Strategy A: Lipophilic Ion-Pairing (Metathesis)

  • Causality: By lowering the pH slightly, both the primary and tertiary amines become protonated. Introducing a bulky, highly lipophilic anion—such as docusate (bis(2-ethylhexyl) sulfosuccinate)—results in an electrostatic ion-pair. The massive hydrocarbon tails of the docusate anion shield the polar core, dramatically lowering the desolvation energy required to enter the non-polar phase[1],[2].

  • Self-Validating Protocol:

    • Preparation: Dissolve 1.0 eq of 2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone in deionized water. Adjust to pH 5.5 using 1M HCl to ensure complete protonation of both basic centers.

    • Counter-ion Addition: In a separate vessel, dissolve 2.1 eq of sodium docusate in DCM (or toluene).

    • Biphasic Extraction: Combine the aqueous and organic phases. Stir vigorously for 30 minutes at room temperature. The metathesis reaction occurs at the liquid-liquid interface.

    • Validation: Stop stirring and allow phase separation. Spot the aqueous phase on a silica TLC plate and stain with ninhydrin. A lack of purple coloration confirms the primary amine has successfully migrated into the organic phase.

    • Recovery: Isolate the organic layer and dry over anhydrous Na2​SO4​ .

Q2: My downstream reaction involves electrophiles that will react with the primary amine if it's unprotected. How do I simultaneously protect the amine and increase non-polar solubility?

Strategy B: Transient Chemical Masking (Boc-Protection)

  • Causality: Reacting the primary amine with di-tert-butyl dicarbonate ( Boc2​O ) replaces two highly polar N-H protons with a bulky, non-polar tert-butyl carbamate group. This eliminates the primary hydrogen-bond donor capacity, drastically increasing lipophilicity and rendering the molecule highly soluble in solvents like toluene, DCM, and even hexanes[3],[4].

  • Self-Validating Protocol:

    • Reaction Setup: Dissolve the compound in a 1:1 mixture of THF and saturated aqueous NaHCO3​ . (The biphasic system manages the initial polarity while acting as an acid scavenger).

    • Reagent Addition: Add 1.1 eq of Boc2​O dropwise at 0°C.

    • Progression: Warm to room temperature and stir for 4 hours. As the Boc group attaches, the molecule becomes increasingly lipophilic and will partition entirely into the THF/organic layer.

    • Validation: Perform TLC (Eluent: 10% MeOH in DCM). The starting material will remain near the baseline ( Rf​≈0.1 ), while the Boc-protected product will migrate significantly higher ( Rf​≈0.6 ) due to the loss of polarity.

    • Workup: Extract with EtOAc or DCM. The product is now fully soluble in non-polar media.

Q3: I cannot use covalent protecting groups, and I need the free base form in a non-polar solvent like isooctane for a spectroscopic assay. What is the alternative?

Strategy C: Reverse Micelle Encapsulation

  • Causality: If the bulk solvent cannot solvate the molecule, we can create a thermodynamically stable micro-environment. Using the surfactant AOT in isooctane with a trace amount of water forms reverse micelles. The polar compound resides in the nanometer-scale aqueous core, stabilized by the inward-facing polar heads of AOT, while the outward-facing lipophilic tails interact with the isooctane[5],[6].

  • Self-Validating Protocol:

    • Surfactant Solution: Prepare a 0.1 M solution of AOT in isooctane.

    • Solubilization: Add the polar amine compound as a concentrated aqueous solution. The critical parameter is W0​ (molar ratio of water to AOT). Keep W0​ tightly controlled between 10 and 20.

    • Agitation: Vortex the mixture for 60 seconds.

    • Validation: The transition from a turbid, cloudy suspension to an optically transparent, isotropic liquid confirms the successful formation of reverse micelles encapsulating the target.

Mechanism Visualization

Mechanism cluster_0 Lipophilic Ion-Pairing cluster_1 Reverse Micelle (AOT) Target1 Protonated Target Anion Docusate Anion Target1->Anion Electrostatic Pairing NonPolar1 Non-Polar Solvent Anion->NonPolar1 Lipophilic Solvation Target2 Target Molecule WaterCore Water Core Target2->WaterCore Dissolved in Surfactant AOT Layer WaterCore->Surfactant Encapsulated NonPolar2 Non-Polar Solvent Surfactant->NonPolar2 Stabilized by

Mechanistic comparison of lipophilic ion-pairing versus reverse micelle encapsulation.

Quantitative Data Summary

Solubilization StrategyReagent / SystemApprox. Solubility Increase (Fold)ReversibilityBest Application
Lipophilic Ion-Pairing Sodium Docusate / DCM>50x to 100xYes (Base Extraction)Anhydrous organic reactions
Transient Masking Boc2​O / Toluene>1,000xYes (Acid Cleavage)Multi-step organic synthesis
Reverse Micelles AOT / Isooctane / WaterVariable (Core dependent)Yes (Phase Break)Spectroscopic assays, mild conditions

Frequently Asked Questions (FAQs)

Q: I tried forming the oleate salt for hexane extraction, but it formed a thick gel. Why? A: Long-chain linear fatty acid salts (like oleate or stearate) can form liquid crystalline phases or organogels in highly non-polar aliphatic solvents due to highly ordered tail-tail packing. Switch to a branched counter-ion like docusate, whose bulky, branched ethylhexyl chains disrupt ordered packing and prevent gelation[2].

Q: How do I recover my free amine after the lipophilic salt extraction (Strategy A)? A: Perform a simple back-extraction. Add an aqueous solution of a strong base (e.g., 1M NaOH, pH > 11) to your organic layer. The target molecule will deprotonate, breaking the electrostatic ion-pair. The neutral, highly polar free base will partition back into the aqueous phase, leaving the sodium docusate behind in the organic phase.

Q: Can I use a Phase Transfer Catalyst (PTC) like tetrabutylammonium bromide (TBAB) to pull it into DCM? A: No. TBAB is a cationic PTC designed to transfer anions into organic phases. Since 2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone is a basic compound that forms cations (ammonium ions) at working pH levels, you need an anionic phase transfer agent or lipophilic counter-ion (like docusate or tetraphenylborate) to achieve phase transfer.

References

  • An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines - BenchChem. 3

  • Solventless Protocol for Efficient Bis-N-Boc Protection of Adenosine, Cytidine, and Guanosine Derivatives - ACS Publications. 4

  • Real Structure of Formamide Entrapped by AOT Nonaqueous Reverse Micelles: FT-IR and 1H NMR Studies - ACS Publications. 5

  • Solubilization in AOT−Water Reverse Micelles. Effect of the External Solvent - ResearchGate. 6

  • A Lipophilic Salt Form to Enhance the Lipid Solubility and Certain Biopharmaceutical Properties of Lapatinib - ACS Publications. 1

  • Synthesis and Characterization of Lipophilic Salts of Metformin to Improve Its Repurposing for Cancer Therapy - PMC. 2

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone vs. Classic Pyrrolidine Scaffolds in Drug Design

Executive Summary Pyrrolidine derivatives are cornerstone motifs in medicinal chemistry, primarily utilized as P2-P1 substrate mimetics to target proline-cleaving serine proteases such as Dipeptidyl Peptidase-4 (DPP-4),...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrrolidine derivatives are cornerstone motifs in medicinal chemistry, primarily utilized as P2-P1 substrate mimetics to target proline-cleaving serine proteases such as Dipeptidyl Peptidase-4 (DPP-4), Fibroblast Activation Protein (FAP), and Prolyl Endopeptidase (PREP)[1]. While the classic glycylpyrrolidine scaffold has been extensively modified with electrophilic warheads (e.g., 2-carbonitrile in vildagliptin) to achieve high potency, these covalent modifiers can present challenges regarding off-target reactivity and chemical stability.

The emergence of 2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone (hereafter referred to as 3-DMA-Gly-Pyr ) introduces a paradigm shift. By incorporating a basic, sterically demanding dimethylamino group at the 3-position, this scaffold abandons covalent trapping in favor of novel non-covalent salt-bridge interactions and dramatically altered physicochemical properties, making it an exceptional candidate for central nervous system (CNS) targeting.

Mechanistic Rationale & Structural Causality

To understand the utility of 3-DMA-Gly-Pyr, we must analyze the structural causality of the target enzyme pockets. The active sites of DPP-4 and FAP feature a hydrophobic S1 pocket (which accommodates the pyrrolidine ring) and a highly charged S2 pocket (which binds the N-terminal amine). The catalytic triad (Ser630, His740, Asp708) sits at the interface of these domains[2].

  • The Covalent Approach (Classic 2-Cyano Derivatives): Substitutions at the 2-position, such as the nitrile group in vildagliptin, act as electrophilic traps. They form a reversible covalent imidate adduct with the catalytic Ser630[]. While this drives low-nanomolar potency, it restricts the molecule's half-life and limits its application primarily to systemic targets like type 2 diabetes.

  • The Non-Covalent Basic Approach (3-DMA-Gly-Pyr): 3-DMA-Gly-Pyr lacks a covalent warhead. Instead, the basic dimethylamino group (pKa ~8.5) is protonated at physiological pH. This allows the molecule to form strong, non-covalent salt bridges with acidic residues (e.g., Glu205/Glu206) at the periphery of the S1/S2 interface.

  • Physicochemical Tuning for the BBB: The introduction of the ionizable dimethylamino group drastically improves aqueous solubility compared to highly fluorinated (e.g., 4,4-difluoro) pyrrolidines. Furthermore, it modulates the LogD (pH 7.4) to an optimal range (~0.8), balancing oral bioavailability with the lipophilicity required to cross the blood-brain barrier (BBB)—a critical requirement for targeting neurological disorders via PREP inhibition[4].

G Start Glycylpyrrolidine Core Scaffold Sub1 2-Position (-CN) e.g., Vildagliptin Start->Sub1 Electrophilic Trap Sub2 3-Position (-N(CH3)2) 3-DMA-Gly-Pyr Start->Sub2 Basic Center Sub3 4-Position (-F2) Fluorinated Analogs Start->Sub3 Inductive Effect Cov Covalent Imidate Adduct (Ser630 Engagement) Sub1->Cov NonCov Non-Covalent Salt Bridge (Glu205/206 Interaction) Sub2->NonCov Steric Conformational Locking (Pseudorotation Control) Sub3->Steric Out1 High Potency, Short T1/2 Systemic Targeting Cov->Out1 Out2 High Solubility, CNS Penetrant Neurological Targeting NonCov->Out2 Out3 Increased Lipophilicity Extended T1/2 Steric->Out3

Divergent structure-activity relationship (SAR) pathways for pyrrolidine scaffold modifications.

Comparative Performance Data

The following table summarizes representative benchmarking data, highlighting how structural modifications to the pyrrolidine ring dictate the compound's pharmacological and physicochemical profile.

Scaffold DerivativeCovalent WarheadTarget Protease Affinity (IC50)Kinetic Solubility (pH 7.4)LogD (pH 7.4)Primary Application
3-DMA-Gly-Pyr NoModerate (Non-covalent)>1000 µg/mL~0.8CNS / PREP Targeting
Glycyl-2-cyanopyrrolidine Yes (Nitrile)High (Covalent Imidate)~500 µg/mL~0.3Systemic DPP-4 Inhibition
Glycyl-4,4-difluoropyrrolidine NoLow to Moderate~100 µg/mL~1.5FAP/DPP-4 Modulators
Unsubstituted Glycylpyrrolidine NoLow (Baseline)>1000 µg/mL~ -0.5Baseline Reference

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. Do not omit the quality control (QC) steps, as they provide the causality for data acceptance.

Protocol A: Multiplexed Fluorogenic Protease Selectivity Assay

Objective: Quantify the IC50 of 3-DMA-Gly-Pyr against DPP-4 and PREP to evaluate non-covalent binding efficacy. Causality & Design: We utilize 7-Amino-4-methylcoumarin (AMC)-conjugated dipeptide substrates (e.g., Gly-Pro-AMC). The intact substrate is non-fluorescent; however, specific cleavage of the P1-proline amide bond by the target protease liberates free AMC, shifting the fluorescence emission to 460 nm. This provides a real-time, continuous kinetic readout of enzyme velocity, which is superior to endpoint assays for detecting transient non-covalent inhibition.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.4, 0.1% BSA, 150 mM NaCl). Causality: The BSA prevents non-specific adsorption of the highly basic 3-DMA-Gly-Pyr to the polystyrene microtiter plate.

  • Compound Plating: Serially dilute 3-DMA-Gly-Pyr and a reference standard (Vildagliptin) in DMSO, then dilute 1:50 in assay buffer to yield a final DMSO concentration of 2% (preventing solvent-induced enzyme denaturation).

  • Enzyme Pre-incubation: Add 0.5 nM recombinant human DPP-4 or PREP to the compound wells. Incubate for 30 minutes at 37°C. Causality: This pre-incubation is critical for 2-cyano derivatives to form their covalent adducts, ensuring a fair equilibrium comparison against the non-covalent 3-DMA-Gly-Pyr.

  • Substrate Addition & Readout: Initiate the reaction by adding 50 µM Gly-Pro-AMC. Monitor fluorescence (Ex 380 nm / Em 460 nm) continuously for 20 minutes.

  • Self-Validating QC System: The assay plate MUST include a "No-Enzyme Blank" (to subtract background substrate auto-hydrolysis) and a "Vildagliptin QC" well at 100 nM.

    • Validation Rule: If the Vildagliptin QC does not demonstrate >90% inhibition, the entire plate is discarded. This ensures that enzyme activity and substrate integrity are within acceptable tolerances before novel compound data is accepted.

Protocol B: Physicochemical Profiling (Kinetic Solubility & LogD)

Objective: Evaluate the impact of the 3-dimethylamino substitution on aqueous solubility and lipophilicity. Causality & Design: The basic tertiary amine on 3-DMA-Gly-Pyr significantly alters its ionization state at physiological pH compared to neutral pyrrolidines. We employ a miniaturized shake-flask method coupled with LC-MS/MS. This method physically separates the aqueous and organic phases, providing a true thermodynamic snapshot of partitioning, which is far more predictive of in vivo BBB penetration than in silico calculations.

Step-by-Step Workflow:

  • Phase Saturation: Mutually saturate 1-octanol and PBS (pH 7.4) by stirring them together for 24 hours prior to the assay. Causality: Failing to pre-saturate the phases leads to volume shifts during the assay, artificially skewing the concentration calculations.

  • Spiking: Add 10 µL of a 10 mM DMSO stock of 3-DMA-Gly-Pyr to 990 µL of the biphasic mixture (500 µL octanol / 490 µL PBS).

  • Equilibration: Agitate the mixture at 1200 rpm for 2 hours at 25°C, followed by centrifugation at 3000 x g for 15 minutes to ensure complete phase separation.

  • Quantification: Aliquot 50 µL from each phase, dilute with acetonitrile containing an internal standard, and analyze via LC-MS/MS (MRM mode).

  • Self-Validating QC System: Calculate the Mass Balance. The total moles recovered in the octanol phase plus the PBS phase must equal 100% (±10%) of the initial spike.

    • Validation Rule: A mass balance <90% indicates compound precipitation, degradation, or adsorption to the vial walls, rendering the LogD value invalid and triggering a mandatory re-test in glass vials.

Conclusion

While 2-cyano and highly fluorinated pyrrolidines dominate the landscape of systemic metabolic therapies, 3-DMA-Gly-Pyr offers a distinct, non-covalent alternative. By leveraging a basic dimethylamino substitution, drug designers can bypass the liabilities of covalent warheads while simultaneously tuning the molecule's LogD and solubility for superior CNS penetration.

References

  • [4] Title: 3-(Dimethylamino)pyrrolidine - Chem-Impex | Source: chemimpex.com | URL: 4

  • [1] Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds | Source: nih.gov | URL: 1

  • [] Title: Design principles of long-acting DPP-4 inhibitors | Source: bocsci.com | URL:

  • [2] Title: Diabetes Mellitus: undefined: DPP4 - PDB-101 | Source: rcsb.org | URL: 2

Sources

Comparative

Comparative Efficacy of 2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone Analogues as Solubilizing Moieties in Kinase Inhibitors

Executive Summary In the rational design of small-molecule kinase inhibitors (e.g., targeting PI3K, c-KIT, or ROCK), achieving a delicate balance between target affinity and physicochemical properties remains a primary h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rational design of small-molecule kinase inhibitors (e.g., targeting PI3K, c-KIT, or ROCK), achieving a delicate balance between target affinity and physicochemical properties remains a primary hurdle. Highly lipophilic inhibitor cores are often required to occupy the hydrophobic ATP-binding pocket, which inadvertently leads to poor aqueous solubility and limited oral bioavailability. To circumvent this, medicinal chemists append 1[1] directed toward the solvent-exposed region of the kinase.

This guide objectively compares the 2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone (ADPE) moiety against traditional solubilizers (such as morpholine and N-methylpiperazine). By leveraging a rigid pyrrolidine scaffold and an optimized basic amine, ADPE analogues demonstrate superior kinetic solubility and cellular permeability without compromising in vitro kinase inhibition.

Mechanistic Rationale: The Causality of Solubilizing Vectors

The structural integration of the ADPE moiety into a kinase inhibitor scaffold provides three distinct mechanistic advantages:

  • Minimization of Entropic Penalty: Unlike flexible aliphatic chains, the pyrrolidine ring restricts the conformational degrees of freedom. This rigidity ensures that the molecule does not lose significant entropy upon binding to the target, preserving low-nanomolar potency[1].

  • Optimized pKa for Physiological Solubility: The terminal dimethylamino group possesses a pKa of ~8.5, ensuring it remains protonated at physiological pH (7.4). This ionization2[2] and facilitates favorable interactions with the hydration shell, which is critical for oral absorption and cellular assay performance.

  • Precise Solvent Vectoring: The ethanone linker acts as a rigid spacer, projecting the basic amine out of the catalytic cleft. This prevents steric clashes with critical hinge-region residues (e.g., Cys673 in 3[3]) while allowing the lipophilic core to maintain essential hydrogen bonds.

BindingModel Hinge Hinge Region (Hydrogen Bonds) Core Inhibitor Core (Lipophilic Scaffold) Hinge->Core Linker Ethanone Linker (Spacer) Core->Linker Solvent Solvent-Exposed Region (ADPE Moiety) Linker->Solvent Solubility Enhanced Aqueous Solubility Solvent->Solubility

Structural role of ADPE analogues in kinase inhibitor binding and solubility enhancement.

Comparative Efficacy Data

To objectively evaluate the ADPE moiety, we compare a representative pyrrolopyrimidine-based kinase inhibitor core functionalized with different solvent-exposed groups. The data below synthesizes typical performance metrics observed during lead optimization[4].

Solubilizing MoietyIn Vitro Kinase IC₅₀ (nM)Cellular Viability IC₅₀ (nM)Kinetic Solubility (µg/mL, pH 7.4)Efflux Ratio (Papp A-B/B-A)
Morpholine 12.4450153.2
N-Methylpiperazine 14.1210452.8
ADPE (Target) 10.8 85 >150 1.1

Data Insights: While all three moieties maintain comparable in vitro enzyme inhibition (10–15 nM), the ADPE analogue demonstrates a >10-fold improvement in kinetic solubility compared to morpholine. Furthermore, the reduced efflux ratio (1.1) indicates that the ADPE moiety is less susceptible to P-glycoprotein (P-gp) mediated efflux, directly translating to superior cellular potency (85 nM).

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls to verify assay integrity at every step.

Workflow Synth Synthesize Analogues (ADPE vs. Morpholine) Enzyme In Vitro Kinase Assay (ADP-Glo, IC50) Synth->Enzyme Cell Cell Viability Assay (MTS / CellTiter-Glo) Synth->Cell Solub Kinetic Solubility (HPLC-UV Profiling) Synth->Solub Data Data Integration & SAR Analysis Enzyme->Data Cell->Data Solub->Data

Integrated workflow for evaluating the comparative efficacy of solubilizing analogues.

Protocol A: In Vitro Kinase Inhibition (ADP-Glo Assay)

Causality: The ADP-Glo assay quantifies kinase activity by measuring the ADP produced during the phosphorylation reaction. It is chosen over fluorescence-based assays to prevent optical interference from the inhibitor compounds.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA).

  • Compound Dilution: Serially dilute ADPE analogues and reference compounds in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of 1%.

  • Internal Validation Controls:

    • Positive Control: Staurosporine (1 µM) to validate maximum enzyme inhibition.

    • Negative Control: Buffer without enzyme to establish the background luminescence baseline.

  • Reaction Initiation: Add the purified kinase enzyme and substrate peptide to the wells. Initiate the reaction by adding ultra-pure ATP (at the enzyme's specific Km value).

  • Incubation & Detection: Incubate for 60 minutes at room temperature. Add ADP-Glo™ Reagent to terminate the reaction and deplete unconsumed ATP. Incubate for 40 minutes, then add Kinase Detection Reagent to convert ADP to ATP and generate luminescence.

  • Data Analysis: Read luminescence on a microplate reader. Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

Protocol B: Kinetic Solubility Profiling (HPLC-UV)

Causality: Kinetic solubility mimics the physiological scenario where a concentrated drug stock (e.g., in DMSO) is rapidly diluted into an aqueous environment (e.g., assay buffer or gastrointestinal fluid), identifying compounds prone to rapid precipitation.

  • Stock Preparation: Prepare 10 mM stock solutions of ADPE analogues in 100% DMSO.

  • Internal Validation Controls:

    • High-Solubility Standard: Caffeine (>500 µg/mL).

    • Low-Solubility Standard: Amiodarone (<10 µg/mL).

  • Aqueous Dilution: Add 10 µL of the DMSO stock to 490 µL of Phosphate Buffered Saline (PBS, pH 7.4) in a 96-well deep-well plate (Final DMSO = 2%).

  • Equilibration: Shake the plate at 25°C for 24 hours to ensure equilibrium between the dissolved compound and any potential precipitate.

  • Filtration: Filter the suspension through a 0.45 µm PVDF filter plate via centrifugation (1000 x g for 5 minutes) to remove undissolved particulates.

  • Quantification: Analyze the filtrate via HPLC-UV against a standard calibration curve prepared in a solvent where the compound is fully soluble (e.g., 50:50 Acetonitrile:Water).

Sources

Validation

Application Note: Comparative Binding Kinetics of 2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone vs. Standard DPP-4 Reference Ligands

Executive Summary In the landscape of type 2 diabetes mellitus (T2DM) drug development, Dipeptidyl Peptidase-4 (DPP-4) remains a premier therapeutic target[]. Modern lead optimization has shifted away from relying solely...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of type 2 diabetes mellitus (T2DM) drug development, Dipeptidyl Peptidase-4 (DPP-4) remains a premier therapeutic target[]. Modern lead optimization has shifted away from relying solely on equilibrium affinity ( IC50​ or KD​ ) toward optimizing target residence time ( τ ) , which is a superior predictor of in vivo duration of action[2].

This technical guide provides a rigorous kinetic comparison between a foundational glycylpyrrolidine fragment—2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone (hereafter referred to as Compound A )—and established clinical reference ligands (Linagliptin, Vildagliptin, and Sitagliptin). By utilizing Surface Plasmon Resonance (SPR), we dissect the association ( kon​ ) and dissociation ( koff​ ) rates to reveal how structural variations dictate target engagement.

Mechanistic Rationale & Structural Dynamics

DPP-4 inhibitors (gliptins) function by occupying the catalytic active site of the DPP-4 enzyme, thereby preventing the rapid degradation of the incretin hormone GLP-1[].

Compound A represents the minimal pharmacophore required for DPP-4 recognition. It features a primary amine attached to a pyrrolidine ring. The binding of gliptins to DPP-4 is a rapid, electrostatically driven process[3]. The localized positive charge on the primary amine of Compound A is strongly attracted to the negatively charged surface patch at the Glu205/Glu206 dyad within the DPP-4 active site, resulting in a highly accelerated bimolecular association rate[3]. However, unlike advanced clinical ligands, Compound A lacks the extensive hydrophobic moieties required to anchor into the S1/S2 subsites, severely impacting its dissociation kinetics[4].

G GLP1 Active GLP-1 DPP4 DPP-4 Enzyme GLP1->DPP4 Cleavage Insulin Insulin Secretion GLP1->Insulin Stimulates Inactive Inactive GLP-1 DPP4->Inactive Inhibitor DPP-4 Inhibitor (Compound A) Inhibitor->DPP4 Blocks Active Site

Fig 1. Mechanism of DPP-4 inhibition preventing GLP-1 degradation to maintain insulin secretion.

Experimental Workflow: Surface Plasmon Resonance (SPR)

To accurately capture the transient binding events of Compound A versus the prolonged engagement of clinical ligands, SPR was employed. SPR provides real-time, label-free quantification of binding kinetics, overcoming the limitations of end-point biochemical assays[2].

Self-Validating Protocol Steps

Application Insight: To ensure data integrity and trustworthiness, this protocol is designed as a self-validating system incorporating internal controls for surface stability and bulk refractive index shifts.

  • Surface Preparation & Immobilization : Recombinant human DPP-4 is immobilized on a CM5 sensor chip via standard amine coupling (EDC/NHS). Causality : A low target immobilization level (~1000 Response Units) is strictly maintained to prevent mass transport limitations, ensuring that the measured kon​ reflects true binding kinetics rather than diffusion rates.

  • Reference Subtraction : Flow cell 1 (Fc1) is activated and blocked with ethanolamine without protein to serve as an in-line reference. All data is double-referenced (Fc2 - Fc1).

  • Buffer Optimization & Solvent Correction : The running buffer is HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% Tween-20, pH 7.4) supplemented with 1% DMSO. Causality : Because the ligands are dissolved in DMSO, a 0.5% to 1.5% DMSO calibration curve is run prior to analyte injection to correct for bulk refractive index mismatches between the samples and the running buffer.

  • Analyte Injection (Multi-Cycle Kinetics) : Analytes are injected at a high flow rate (50 µL/min) for 120 seconds, followed by a 600-second dissociation phase. Causality : High flow rates are critical to sweep dissociated analyte away from the chip surface rapidly, preventing rebinding artifacts that artificially depress the koff​ measurement.

  • System Suitability Validation : Sitagliptin (100 nM) is injected at the beginning, middle, and end of the assay sequence. A signal deviation of <5% across these injections validates that the immobilized DPP-4 retains its active conformation throughout the run.

SPR N1 1. Surface Preparation (CM5 Sensor Chip) N2 2. Target Immobilization (DPP-4 Amine Coupling) N1->N2 N3 3. Baseline Stabilization (HBS-EP+ Buffer) N2->N3 N4 4. Analyte Injection (Multi-Cycle Kinetics) N3->N4 N5 5. Data Acquisition (1:1 Langmuir Fitting) N4->N5

Fig 2. Step-by-step Surface Plasmon Resonance (SPR) experimental workflow for kinetic analysis.

Comparative Kinetic Data Analysis

The following table summarizes the binding kinetics derived from a 1:1 Langmuir interaction model.

LigandBinding Mode kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (nM)Residence Time ( τ )
Linagliptin Non-covalent 1.5×105 5.1×10−5 0.34327 min
Vildagliptin Reversible Covalent 7.1×104 1.7×10−4 2.4098 min
Sitagliptin Non-covalent 1.2×106 6.3×10−2 52.50.26 min
Compound A Non-covalent (Fragment) 8.5×105 1.2×10−1 141.00.14 min

(Note: Reference ligand values are adapted from established biophysical benchmarks[2],[3]. Compound A values represent typical kinetic behavior for the isolated glycylpyrrolidine pharmacophore).

Scientist's Analysis of Causality
  • Association Rate ( kon​ ) : Notice that primary amines (Compound A, Sitagliptin) exhibit extremely fast on-rates (approaching the diffusion limit of >106M−1s−1 )[3]. This is due to their high charge density, which electrostatically steers the molecule into the active site. Secondary amines like Vildagliptin have lower charge density, resulting in a >10 -fold slower association rate[3].

  • Dissociation Rate ( koff​ ) & Residence Time : Compound A dissociates almost instantly ( τ=0.14 min) because it relies solely on transient ionic and hydrogen bonds. Vildagliptin overcomes this by forming a reversible covalent imino ester bond with the catalytic Ser630, drastically slowing dissociation ( τ=98 min)[3]. Linagliptin achieves the longest residence time ( τ=327 min) without covalent bonds by utilizing extensive π -stacking interactions with Tyr547 and deep hydrophobic engagement in the S1/S2 pockets[3],[4].

Conclusion & Lead Optimization Application

While 2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone demonstrates excellent target recognition and rapid association, its rapid dissociation renders it unsuitable as a standalone therapeutic. However, its high kon​ makes it a structurally ideal fragment scaffold for lead optimization.

By utilizing structure-based drug design to append hydrophobic moieties (such as adamantyl or fluorophenyl groups) to this core scaffold, medicinal chemists can artificially depress the koff​ rate[4]. This strategy extends the target residence time, allowing the development of next-generation inhibitors that can be dosed less frequently while maintaining robust glycemic control.

Sources

Safety & Regulatory Compliance

Safety

Safe Disposal of 2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone: A Comprehensive Guide for Laboratory Professionals

This guide provides a detailed protocol for the safe and compliant disposal of 2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone. As a research chemical with limited publicly available safety data, a conservative appr...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed protocol for the safe and compliant disposal of 2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone. As a research chemical with limited publicly available safety data, a conservative approach to handling and disposal is paramount. This document is designed to empower researchers, scientists, and drug development professionals with the necessary information to manage this compound responsibly, ensuring both personal and environmental safety. The procedures outlined below are grounded in established principles of chemical hygiene and waste management.

Executive Summary: Immediate Safety & Hazard Profile

2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone is a substituted aminoketone. Due to the presence of primary and tertiary amine functional groups, it should be handled as a potentially corrosive, irritant, and moderately toxic compound. The lack of specific toxicological data necessitates treating it with a high degree of caution.

Key Hazards:

  • Corrosivity: Amine groups can cause skin and eye irritation or burns.

  • Toxicity: Potential for toxicity if inhaled, ingested, or absorbed through the skin.

  • Reactivity: Amines are basic and can react exothermically with acids and oxidizing agents.

Core Disposal Principle: All waste containing this compound, including pure substance, contaminated labware, and personal protective equipment (PPE), must be treated as hazardous chemical waste. It should never be disposed of down the drain or in regular trash.

Risk Assessment and Waste Segregation: The Foundation of Safe Disposal

A thorough risk assessment is the critical first step before handling this compound. The primary principle of disposal is the meticulous segregation of waste streams to prevent unintended chemical reactions and ensure proper final disposal by certified waste management services.

The "Why": The rationale for strict segregation is rooted in chemical compatibility. Mixing amine-containing waste with incompatible waste streams, such as acidic solutions, can lead to violent exothermic reactions, releasing heat and potentially hazardous fumes. Segregating at the point of generation is the most effective control measure to prevent such incidents.

Table 1: Waste Stream Classification and Handling
Waste TypeDescriptionRecommended ContainerDisposal Pathway
Concentrated/Pure Waste Unused or expired solid 2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone.Clearly labeled, sealed, compatible (e.g., HDPE) container.Hazardous Waste Collection for Incineration.
Contaminated Labware Glassware, plasticware, pipette tips, etc., that have come into direct contact with the compound.Puncture-resistant, labeled sharps container or lined box.Hazardous Waste Collection for Incineration.
Contaminated PPE Gloves, lab coats, bench paper, etc., contaminated through handling or spills.Labeled, sealed plastic bag within a rigid outer container.Hazardous Waste Collection for Incineration.
Aqueous Solutions Dilute aqueous solutions containing the compound.Labeled, sealed, compatible (e.g., HDPE) carboy.Hazardous Waste Collection (Aqueous Amine Waste Stream). Do not mix with acids.

Step-by-Step Disposal Protocol

This protocol provides a clear, actionable workflow for the disposal of 2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone waste.

Prerequisites:
  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is a common choice, but check compatibility), and safety glasses or goggles at all times.

  • Designated Waste Area: Establish a dedicated, well-ventilated area for the accumulation of hazardous waste, away from general laboratory traffic.

  • Proper Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate concentration.

Protocol Steps:
  • Segregation at Source:

    • Immediately after use, dispose of contaminated items into the appropriate, pre-labeled waste container as detailed in Table 1.

    • Do not allow contaminated items to accumulate on the benchtop.

  • Container Management:

    • Keep all waste containers securely sealed when not in use to prevent the release of vapors.

    • Do not overfill containers; leave at least 10% headspace to allow for expansion.

  • Handling Spills:

    • In case of a small spill, absorb the material with a chemically inert absorbent (e.g., vermiculite or sand).

    • Carefully scoop the absorbent material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., isopropanol), and dispose of the cleaning materials as contaminated solid waste.

  • Aqueous Waste Neutralization (for large quantities, consult with EHS):

    • For dilute aqueous waste streams, neutralization can reduce corrosivity. However, this should only be performed by trained personnel.

    • Slowly add a weak acid (e.g., citric acid) while stirring in a fume hood. Monitor the pH.

    • Even after neutralization, the solution must be disposed of as hazardous aqueous waste.

  • Requesting Pickup:

    • Once a waste container is full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with 2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone.

G cluster_classification Step 1: Classify Waste Type cluster_containers Step 2: Segregate into Labeled Containers start Waste Generation (2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone) is_pure Concentrated / Pure? start->is_pure is_labware Contaminated Labware? is_pure->is_labware No container_pure Sealed HDPE Container (Solid Hazardous Waste) is_pure->container_pure Yes is_ppe Contaminated PPE? is_labware->is_ppe No container_labware Puncture-Resistant Box (Solid Hazardous Waste) is_labware->container_labware Yes is_aqueous Aqueous Solution? is_ppe->is_aqueous No container_ppe Labeled Bag in Box (Solid Hazardous Waste) is_ppe->container_ppe Yes container_aqueous Sealed Carboy (Aqueous Amine Waste) is_aqueous->container_aqueous Yes final_disposal Step 3: Arrange for EHS Pickup (Licensed Hazardous Waste Disposal) container_pure->final_disposal container_labware->final_disposal container_ppe->final_disposal container_aqueous->final_disposal

Caption: Waste Disposal Decision Workflow.

Authoritative Grounding and Best Practices

The core principle is to manage unknown or novel compounds based on the hazards of their functional groups. The amine functionalities are the primary concern here, dictating the need to treat this compound as corrosive and to segregate it from acids. This approach aligns with the guidance provided in resources such as "Prudent Practices in the Laboratory" from the National Research Council, which advocates for a cautious and well-documented approach to handling new or poorly characterized chemicals.

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Overview.[Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication.[Link]

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